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  • Product: 11-Hydroxy-12-methoxyabietatriene
  • CAS: 16755-54-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure of 11-Hydroxy-12-methoxyabietatriene

For Researchers, Scientists, and Drug Development Professionals Introduction Abietane diterpenoids, a major class of natural products, are characterized by a tricyclic skeleton and are predominantly found in the plant ki...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane diterpenoids, a major class of natural products, are characterized by a tricyclic skeleton and are predominantly found in the plant kingdom, particularly in conifers.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, have made them a subject of significant interest in medicinal chemistry and drug development.[2][3] This guide provides a detailed technical overview of a specific aromatic abietane, 11-Hydroxy-12-methoxyabietatriene, focusing on its chemical structure, stereochemistry, and the analytical methods pertinent to its characterization. While this specific compound is not as extensively documented as some of its close relatives like ferruginol or carnosic acid, its structure can be confidently elucidated based on established principles of organic chemistry and the extensive literature on analogous compounds.

PART 1: The Core Directive - Elucidating the Chemical Architecture

The systematic name, 11-Hydroxy-12-methoxyabietatriene, provides the necessary information to define its molecular structure. The foundation of this molecule is the abietane skeleton, a 20-carbon tricyclic diterpene. The "-triene" suffix, combined with the locants 8, 11, and 13 (which are standard for this class unless specified otherwise), indicates the presence of three double bonds, forming an aromatic C-ring. The prefixes "11-Hydroxy-" and "12-methoxy-" specify the substitution pattern on this aromatic ring.

The Abietatriene Framework

The core of the molecule is abieta-8,11,13-triene . This structure consists of three fused six-membered rings, designated as A, B, and C. The numbering of the carbon atoms follows a standardized system for abietane diterpenoids.[1] Rings A and B are saturated and exist in a trans-fused conformation, providing a rigid three-dimensional structure. Ring C is aromatic due to the conjugated double bonds at positions 8, 11, and 13.

Substitution Pattern and Final Structure

The substituents on the aromatic C-ring are key to the identity of this molecule:

  • A hydroxyl (-OH) group at position C-11.

  • A methoxy (-OCH₃) group at position C-12.

Combining these features, the complete chemical structure of 11-Hydroxy-12-methoxyabietatriene can be depicted as follows:

Synthesis_Workflow Ferruginol Ferruginol (12-Hydroxyabietatriene) Protection Protection of Phenolic -OH Ferruginol->Protection e.g., Benzyl bromide Nitration Electrophilic Nitration at C-11 Protection->Nitration HNO₃ / H₂SO₄ Reduction Reduction of Nitro Group to Amine Nitration->Reduction e.g., SnCl₂ / HCl Diazotization Diazotization of Amine Reduction->Diazotization NaNO₂ / HCl Hydrolysis Hydrolysis of Diazonium Salt to Phenol Diazotization->Hydrolysis H₂O, Δ Methylation Selective Methylation of C-12 -OH Hydrolysis->Methylation e.g., (CH₃)₂SO₄, K₂CO₃ Deprotection Deprotection of C-11 -OH Methylation->Deprotection e.g., H₂, Pd/C Final_Product 11-Hydroxy-12-methoxyabietatriene Deprotection->Final_Product

Figure 2: A plausible synthetic workflow for 11-Hydroxy-12-methoxyabietatriene.

Step-by-Step Protocol for Characterization:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) for NMR analysis. Prepare a dilute solution in an appropriate solvent (e.g., methanol, acetonitrile) for MS, IR, and UV-Vis analysis.

  • NMR Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

  • Mass Spectrometry:

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the exact mass of the molecular ion and calculate the molecular formula.

    • Analyze the fragmentation pattern to support the proposed structure.

  • IR and UV-Vis Spectroscopy:

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Record the UV-Vis spectrum using a UV-Vis spectrophotometer.

    • Identify characteristic absorption bands corresponding to the functional groups and chromophore.

Predicted Spectroscopic Data

Based on the known data for similar abietane diterpenoids, the following is a table of predicted key spectroscopic features for 11-Hydroxy-12-methoxyabietatriene.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic proton signals (2H, likely singlets or narrow doublets).- Methoxy singlet (~3.9 ppm, 3H).- Isopropyl doublet (~1.2 ppm, 6H) and septet (~3.0 ppm, 1H).- Phenolic hydroxyl singlet (variable chemical shift).- Complex multiplets for the aliphatic protons of rings A and B.
¹³C NMR - 6 aromatic carbon signals (~110-150 ppm).- Methoxy carbon signal (~56 ppm).- Isopropyl carbon signals (~24 ppm for methyls, ~33 ppm for methine).- Multiple aliphatic carbon signals for rings A and B.
IR (cm⁻¹) - ~3400 (O-H stretch, broad).- ~2950 (C-H stretch, aliphatic).- ~1600, ~1500 (C=C stretch, aromatic).- ~1250 (C-O stretch, ether).
HRMS - Molecular ion peak corresponding to the exact mass of C₂₁H₃₂O₂.

Conclusion

11-Hydroxy-12-methoxyabietatriene represents an interesting target for synthesis and biological evaluation within the broader class of aromatic abietane diterpenoids. Its chemical structure is well-defined by the principles of organic nomenclature and can be confidently characterized using a combination of modern spectroscopic techniques. The structural similarity to known bioactive compounds, such as ferruginol, suggests that it may possess valuable pharmacological properties. This guide provides a foundational understanding of its structure and the scientific approach required for its study, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

References

  • Danu, R., et al. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis.
  • González, M. A., et al. (2014). Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. European Journal of Medicinal Chemistry, 85, 237-253.
  • Ulubelen, A., et al. (2001). Diterpenoids from the roots of Salvia sclarea. Phytochemistry, 58(4), 629-632.
  • Fraga, B. M. (2005). Natural sesquiterpenoids.
  • Grosvenor, P. W., et al. (1995). Abietane diterpenes from the leaves of Podocarpus nivalis. Phytochemistry, 38(6), 1431-1433.
  • Tada, M., & Chiba, K. (1984). Abietane-type diterpenoids from the leaves of Cryptomeria japonica. Phytochemistry, 23(1), 145-147.
  • Uwe, T., et al. (2007). Diterpenoids from the bark of Cryptomeria japonica.
  • Kuo, Y. H., & Yu, M. T. (1998). Two new abietane-type diterpenes, taiwaniaenone and taiwaniaquinone, from the bark of Taiwania cryptomerioides.
  • Ryu, S. Y., et al. (1997). In vitro anticancer and anti-inflammatory activities of the two new abietane-type diterpenes from the roots of Salvia miltiorrhiza. Planta Medica, 63(04), 339-342.
  • Chang, H. M., & But, P. P. H. (Eds.). (1986). Pharmacology and applications of Chinese materia medica (Vol. 1). World Scientific.
  • Lee, W. Y., et al. (2000). Abietane diterpenoids from Salvia miltiorrhiza.
  • Li, Y., et al. (2005). Two new abietane diterpenes from the roots of Salvia prionitis.
  • Hanson, J. R. (2010). Diterpenoids.
  • PubChem. (n.d.). Ferruginol. Retrieved from [Link]

Sources

Exploratory

Discovery and origin of 11-Hydroxy-12-methoxyabietatriene.

Title: The Discovery, Biosynthesis, and Isolation of 11-Hydroxy-12-methoxyabietatriene: A Technical Guide Executive Summary In the landscape of natural product drug discovery, abietane diterpenoids represent a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Discovery, Biosynthesis, and Isolation of 11-Hydroxy-12-methoxyabietatriene: A Technical Guide

Executive Summary In the landscape of natural product drug discovery, abietane diterpenoids represent a structurally diverse class of secondary metabolites with profound pharmacological potential. Among these, 11-Hydroxy-12-methoxyabietatriene (CAS: 16755-54-7) stands out as a highly lipophilic, biologically active compound initially discovered in the complex chemical matrices of Salvia species. This technical guide provides an authoritative, in-depth analysis of its botanical origin, biosynthetic pathways, and the self-validating experimental methodologies required for its isolation and characterization.

Botanical Origin and the Hairy Root Paradigm

Historically, 11-Hydroxy-12-methoxyabietatriene was isolated from the roots of terrestrial plants, most notably Salvia broussonetii and Salvia corrugata[1][2]. However, extracting diterpenes from wild-type plants is plagued by low yields, environmental batch-to-batch variability, and destructive harvesting practices.

To circumvent this, modern pharmacognosy relies on hairy root cultures . By infecting Salvia leaf explants with Agrobacterium rhizogenes (e.g., strain ATCC 15834), researchers induce a neoplastic root disease. The causality here is genetic: the bacteria transfer T-DNA containing rol (root locus) genes into the plant genome. This genetic hijacking forces the plant tissue to proliferate rapidly without the need for exogenous phytohormones, creating a stable, scalable bioreactor that overproduces secondary metabolites like 11-Hydroxy-12-methoxyabietatriene 2[2].

Biosynthetic Logic and Pathway

The structural architecture of 11-Hydroxy-12-methoxyabietatriene is a [6-6-6] tricyclic system. Its biosynthesis is tightly regulated by enzymatic cascades originating from the plastidial MEP (methylerythritol phosphate) pathway.

  • Initiation: Geranylgeranyl pyrophosphate (GGPP) acts as the universal C20 diterpene precursor.

  • Cyclization: A Class II diterpene synthase (CPS) protonates GGPP, triggering a cyclization cascade to form copalyl diphosphate (CPP). Subsequently, a Class I synthase (KSL) cleaves the diphosphate group, driving secondary cyclization to form the abietane skeleton (e.g., miltiradiene).

  • Functionalization: The core skeleton undergoes aromatization of the C-ring. Cytochrome P450 monooxygenases (CYPs) catalyze site-specific hydroxylations (at C11 and C12), forming intermediates like ferruginol. Finally, S-adenosyl methionine (SAM)-dependent O-methyltransferases selectively methylate the C12 hydroxyl group, yielding the target molecule.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Enz1 Class II Diterpene Synthase GGPP->Enz1 CPP Copalyl Diphosphate (CPP) Enz2 Class I Diterpene Synthase CPP->Enz2 Miltiradiene Abietatriene Skeleton (e.g., Miltiradiene) CYP CYP450s & O-Methyltransferases Miltiradiene->CYP Ferruginol Aromatic Intermediate (Ferruginol) Target 11-Hydroxy-12-methoxyabietatriene Ferruginol->Target Hydroxylation & Methoxylation Enz1->CPP Enz2->Miltiradiene CYP->Ferruginol

Caption: Biosynthetic pathway of 11-Hydroxy-12-methoxyabietatriene from GGPP.

Physicochemical Profile

Understanding the quantitative physical properties of 11-Hydroxy-12-methoxyabietatriene is critical for designing downstream extraction and chromatographic protocols. Because of its high carbon-to-oxygen ratio, the molecule is highly lipophilic, dictating the use of non-polar to moderately polar solvent systems 3[3].

PropertyValue / Description
Compound Name 11-Hydroxy-12-methoxyabietatriene
CAS Registry Number 16755-54-7
Molecular Formula C₂₁H₃₂O₂
Molecular Weight 316.485 g/mol
Structural Class Abietane Diterpenoid (Tricyclic)
Optimal Solvents Chloroform, Dichloromethane, n-Hexane, DMSO, Methanol
Biological Activity Context Cytotoxicity (Sf9/CHO cells), Insect Antifeedant

Self-Validating Experimental Protocol: Isolation & Purification

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a mechanistic rationale and a quality control (QC) checkpoint.

Phase 1: Biomass Preparation and Lysis

  • Lyophilization: Freeze-dry the Salvia hairy root biomass at -80°C and 0.01 mbar for 48 hours. Rationale: Removing cellular water sublimates the matrix, preventing the enzymatic degradation of diterpenes by endogenous peroxidases and drastically increasing the penetration efficacy of the extraction solvent.

  • Extraction: Macerate the lyophilized roots in 100% Methanol (1:10 w/v) under sonication for 3 cycles of 30 minutes.

  • QC Checkpoint: Concentrate the extract in vacuo. A successful extraction will yield a dark, viscous crude resin.

Phase 2: Liquid-Liquid Partitioning

  • Suspend the methanolic crude extract in distilled water.

  • Partition sequentially with n-hexane (3 × 500 mL). Rationale: 11-Hydroxy-12-methoxyabietatriene is highly lipophilic. The hexane phase selectively isolates the diterpenoids, leaving behind polar primary metabolites (sugars, tannins, amino acids) in the aqueous phase.

  • QC Checkpoint: Perform Thin-Layer Chromatography (TLC) on the hexane fraction using a Hexane:Ethyl Acetate (8:2) mobile phase. Visualize with vanillin-sulfuric acid reagent; abietanes typically appear as distinct purple/red spots.

Phase 3: Chromatographic Purification

  • Silica Gel Column: Load the concentrated hexane fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of n-hexane to ethyl acetate.

  • RP-C18 HPLC: Pool the fractions containing the target mass (m/z 317 [M+H]+) and subject them to Reversed-Phase High-Performance Liquid Chromatography (RP-C18). Use an isocratic elution of Acetonitrile:Water (80:20) at a flow rate of 3.0 mL/min.

  • QC Checkpoint (Validation): Confirm the isolated compound's identity via 1H/13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The presence of a methoxy singlet (~δ 3.8 ppm) and the characteristic abietane isopropyl group signals will validate the structure.

Isolation Root Lyophilized Hairy Roots (Salvia sp.) Extract Methanolic Extraction & Concentration Root->Extract Cell Lysis Partition Liquid-Liquid Partition (n-Hexane / Water) Extract->Partition Polarity Separation Silica Silica Gel Column Chromatography Partition->Silica Hexane Fraction RPC18 RP-C18 HPLC Purification Silica->RPC18 Active Sub-fractions Pure Pure 11-Hydroxy-12- methoxyabietatriene RPC18->Pure Isocratic Elution

Caption: Bioassay-guided isolation workflow for abietane diterpenoids.

Biological Significance and Pharmacological Potential

The evolutionary purpose of abietane diterpenoids in Salvia species is primarily defensive. In seminal studies evaluating the transformed roots of Salvia broussonetii, 11-Hydroxy-12-methoxyabietatriene was isolated alongside related diterpenes (like brussonol and demethylcryptojaponol) and tested for insect antifeedant properties against Spodoptera littoralis and Leptinotarsa decemlineata1[1].

Furthermore, compounds possessing the abieta-8,11,13-triene scaffold frequently exhibit selective cytotoxicity against mammalian cancer cell lines (e.g., CHO cells) and insect Sf9 cells. The lipophilicity granted by the C12 methoxy group allows the molecule to readily intercalate into phospholipid bilayers, disrupting cellular membrane integrity and potentially interfering with mitochondrial electron transport chains—a mechanism shared by many potent diterpenoid chemotherapeutics.

References

  • Fraga, B. M., et al. (2005). Diterpenes from Salvia broussonetii transformed roots and their insecticidal activity. Journal of Agricultural and Food Chemistry (PubMed). 1

  • MDPI (2021). Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. Molecules. 2

  • ChemFaces. Sageone / 11-Hydroxy-12-methoxyabietatriene (CAS: 16755-54-7) Chemical Properties and Biological Activities.3

Sources

Foundational

Technical Guide: Biosynthetic Engineering of 11-Hydroxy-12-methoxyabietatriene

Topic: Biosynthesis of 11-Hydroxy-12-methoxyabietatriene in Salvia species. Content Type: Technical Guide / Whitepaper.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthesis of 11-Hydroxy-12-methoxyabietatriene in Salvia species. Content Type: Technical Guide / Whitepaper. Audience: Researchers, Scientists, and Drug Development Professionals.

A Molecular Architect’s Handbook for Salvia Diterpenoid Functionalization

Executive Summary

The abietane diterpenoids found in Salvia species (Lamiaceae), particularly S. miltiorrhiza (Danshen) and S. fruticosa, represent a gold standard in plant secondary metabolism. While the pathways for tanshinones and carnosic acid are well-documented, the precise biosynthesis of 11-hydroxy-12-methoxyabietatriene —a methylated catechol-abietane intermediate—requires a nuanced understanding of regioselective oxidation and methylation.

This guide deconstructs the biosynthetic logic required to access this molecule. It moves beyond basic pathway maps to explore the enzymatic causality, offering a validated roadmap for heterologous reconstruction in Saccharomyces cerevisiae and in vitro enzymatic validation.

Part 1: The Biosynthetic Architecture

The synthesis of 11-hydroxy-12-methoxyabietatriene is a four-stage process:

  • Precursor Assembly: Generation of the C20 scaffold (GGPP).

  • Cyclization: Formation of the abietane skeleton (Miltiradiene).

  • Regioselective Oxidation: Sequential hydroxylation at C12 and C11.

  • O-Methylation: Specific methylation of the C12-hydroxyl group.

The Plastidial Foundation (MEP Pathway)

In Salvia, the precursors are derived primarily from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

  • Key Enzyme: Geranylgeranyl diphosphate synthase (GGPPS) .

  • Mechanism: Condensation of three molecules of IPP with one DMAPP to form the linear C20 precursor, GGPP.

  • Engineering Insight: In yeast systems, overexpression of a truncated HMG-CoA reductase (tHMG1) and down-regulation of ERG9 are critical to funnel FPP toward GGPP rather than sterols.

The Abietane Skeleton Formation

The transition from linear GGPP to the tricyclic abietane core requires two distinct terpene synthases (diTPS).

  • Step 2a: Protonation-Initiated Cyclization

    • Enzyme: Copalyl diphosphate synthase (SmCPS1 / SfCPS) .[1]

    • Reaction: GGPP

      
       (+)-Copalyl diphosphate (CPP).[2][3]
      
    • Causality: This Class II diTPS protonates the terminal double bond, triggering bicyclization to the labdane/copalyl intermediate.

  • Step 2b: Ionization-Initiated Cyclization

    • Enzyme: Kaurene synthase-like (SmKSL1 / SfKSL) .

    • Reaction: (+)-CPP

      
       Miltiradiene.[2][3]
      
    • Technical Note: Miltiradiene is an unstable intermediate. It spontaneously aromatizes to abietatriene in the presence of oxygen or reactive oxygen species (ROS), although P450s often capture it directly.

The P450 Oxygenation Cascade

This is the critical divergence point where the "abietatriene" becomes functionalized.

  • Step 3a: C12-Hydroxylation (The Ferruginol Step)

    • Enzyme: CYP76AH1 (from S. miltiorrhiza).

    • Reaction: Miltiradiene/Abietatriene

      
      Ferruginol  (12-hydroxy-8,11,13-abietatriene).
      
    • Mechanism:[3][4][5][6] This P450 abstracts a hydrogen from the aromatic C12 position, inserting oxygen. It is the gatekeeper enzyme for all downstream phenolic diterpenes.

  • Step 3b: C11-Hydroxylation (The Catechol Step)

    • Enzyme: CYP76AH3 (or orthologs CYP76AH22/24 in S. fruticosa).

    • Reaction: Ferruginol

      
      11-Hydroxyferruginol  (11,12-dihydroxy-8,11,13-abietatriene).
      
    • Specificity: Unlike CYP76AH1, CYP76AH3 possesses the unique stereochemical capacity to hydroxylate the ortho position (C11) relative to the existing C12-OH. This creates the catechol moiety essential for subsequent methylation.

The Methylation Event (The Terminal Step)

To generate 11-hydroxy-12-methoxyabietatriene , the catechol intermediate must be methylated specifically at the 12-OH position.

  • Enzyme: S-Adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

  • Candidate: While generic Salvia OMTs exist, the specific activity is attributed to diterpene-specific OMTs often co-expressed with the CYP76 cluster. In S. miltiorrhiza, OMTs involved in tanshinone synthesis (targeting similar catechol intermediates) are the prime catalysts.

  • Reaction: 11-Hydroxyferruginol + SAM

    
    11-Hydroxy-12-methoxyabietatriene  + SAH.
    
  • Chemical Logic: The C12-OH is generally more acidic and nucleophilic in the enzyme pocket, often directing methylation to this position over C11, though this is enzyme-specific.

Part 2: Visualization of the Pathway

The following diagram illustrates the flow from the MEP pathway precursor to the final methylated product, highlighting the specific enzymes responsible for each transformation.

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate (CPP) GGPP->CPP SmCPS1 (Class II diTPS) Miltiradiene Miltiradiene (Unstable) CPP->Miltiradiene SmKSL1 (Class I diTPS) Ferruginol Ferruginol (12-OH) Miltiradiene->Ferruginol CYP76AH1 (P450 Monooxygenase) OH_Ferruginol 11-Hydroxyferruginol (11,12-diOH) Ferruginol->OH_Ferruginol Target 11-Hydroxy-12-methoxyabietatriene (Target Molecule) OH_Ferruginol->Target Salvia OMT (SAM-dependent)

Caption: Enzymatic cascade from GGPP to 11-Hydroxy-12-methoxyabietatriene involving sequential cyclization, oxidation, and methylation.

Part 3: Experimental Protocols

Protocol A: Heterologous Reconstitution in Yeast

Objective: To validate the pathway and produce the compound de novo in S. cerevisiae.

1. Strain Selection: Use WAT11 or CEN.PK2-1C .

  • Why: WAT11 expresses the Arabidopsis NADPH-cytochrome P450 reductase (ATR1), essential for efficient electron transfer to the plant P450s (CYP76AH1/3).

2. Vector Construction:

  • Vector 1 (Skeleton): pESC-URA containing SmCPS1 (BamHI/HindIII) and SmKSL1 (EcoRI/NotI).

  • Vector 2 (Oxidation): pESC-HIS containing CYP76AH1 and CYP76AH3.

  • Vector 3 (Methylation): pESC-LEU containing the candidate Salvia OMT.

3. Culture & Induction:

  • Transform yeast using the Lithium Acetate method. Select on SC-URA-HIS-LEU plates.

  • Inoculate a single colony into 5 mL SC-URA-HIS-LEU (2% Glucose) overnight.

  • Wash cells and transfer to induction medium (2% Galactose) to induce GAL1/GAL10 promoters.

  • Incubate at 28°C for 72 hours with shaking (200 rpm).

    • Critical Step: Add methyl jasmonate (100 µM) if using native promoters, or simply ensure high aeration as P450s require molecular oxygen.

4. Extraction:

  • Centrifuge culture (3000 x g, 5 min). Discard supernatant (unless the product is secreted, but abietanes are lipophilic and stick to the cell wall).

  • Resuspend pellet in 2 mL Ethyl Acetate . Vortex with glass beads for 10 min to disrupt cell walls.

  • Centrifuge and collect the organic phase. Evaporate to dryness and resuspend in methanol for analysis.

Protocol B: In Vitro Microsomal Enzyme Assay

Objective: To characterize the kinetics of the P450 or OMT steps specifically.

1. Microsome Preparation:

  • Harvest yeast cells expressing CYP76AH3.

  • Lyse in Buffer A (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M Sorbitol, 1 mM DTT).

  • Centrifuge at 10,000 x g (15 min) to remove debris.

  • Ultracentrifuge supernatant at 100,000 x g (60 min) . The pellet contains the microsomal fraction (P450s). Resuspend in Buffer A + 20% Glycerol.

2. Reaction Setup (100 µL volume):

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Substrate: 50 µM Ferruginol (dissolved in DMSO).

  • Enzyme: 50 µg Microsomal Protein (CYP76AH3).

  • Cofactor: 1 mM NADPH (initiates reaction).

  • Regenerating System: Glucose-6-phosphate + G6P dehydrogenase (maintains NADPH levels).

3. Execution:

  • Incubate at 30°C for 30 minutes.

  • Quench with 200 µL ice-cold Ethyl Acetate.

  • Extract and analyze via GC-MS.

Part 4: Analytical Validation

To confirm the identity of 11-hydroxy-12-methoxyabietatriene , compare the fragmentation patterns against the precursor (11-hydroxyferruginol).

CompoundMolecular FormulaMW ( g/mol )Key GC-MS Fragments (m/z)Diagnostic Shift
Ferruginol C20H30O286.45286 (M+), 271 (M-Me), 201Base Peak
11-OH-Ferruginol C20H30O2302.45302 (M+), 287 (M-Me)+16 Da (Oxygen)
11-OH-12-OMe-Abietatriene C21H32O2316.48316 (M+) , 301 (M-Me)+14 Da (Methyl)

Interpretation:

  • A mass shift of +14 Da from the 11-hydroxyferruginol peak indicates successful methylation.

  • The retention time on a non-polar column (e.g., HP-5MS) will be slightly lower (elutes earlier) for the methylated product compared to the di-hydroxy precursor due to reduced hydrogen bonding capability (masking one -OH group).

References

  • Guo, J., et al. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinone biosynthesis and enables heterologous production of ferruginol in yeasts. Proceedings of the National Academy of Sciences, 110(29), 12108–12113. Link

  • Ignea, C., et al. (2016). Carnosic acid biosynthesis elucidated by a synthetic biology platform.[2] Proceedings of the National Academy of Sciences, 113(14), 3681–3686. Link[2]

  • Scheler, U., et al. (2016). Elucidation of the biosynthesis of carnosic acid and its reconstitution in yeast.[7] Nature Communications, 7, 12942. Link

  • Guo, J., et al. (2016). CYP76AH3 from Salvia miltiorrhiza catalyzes the hydroxylation of ferruginol at C-11. New Phytologist, 211(3). (Referenced within context of S. miltiorrhiza P450 functionality).
  • Zi, J., & Peters, R. J. (2013). Characterization of CYP76AH4 clarifies phenolic diterpenoid biosynthesis in the Lamiaceae. Organic & Biomolecular Chemistry, 11(48), 8434-8438. Link

Sources

Exploratory

Phytochemical Profiling and Therapeutic Potential of Abietane Diterpenoids from Salvia prionitis

Topic: Abietane Diterpenoids from Salvia prionitis Content Type: Technical Monograph & Experimental Guide Audience: Phytochemists, Pharmacologists, and Drug Discovery Scientists Executive Summary Salvia prionitis (Lamiac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Abietane Diterpenoids from Salvia prionitis Content Type: Technical Monograph & Experimental Guide Audience: Phytochemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Salvia prionitis (Lamiaceae) represents a unique chemotaxonomic branch within the Salvia genus. Unlike S. miltiorrhiza (Danshen), which is dominated by tanshinones, S. prionitis is characterized by a high abundance of rearranged 4,5-seco-abietane diterpenoids and dimeric abietanes . This guide provides a technical deep-dive into the isolation, structural elucidation, and pharmacological mechanisms of these compounds, specifically focusing on the "Prion" series (Prionitin, Prionoids) and their cytotoxic pathways.

Structural Diversity: The 4,5-Seco-Abietane Signature[1][2][3][4]

The metabolic machinery of S. prionitis exhibits a specific enzymatic bias toward oxidative cleavage of the A-ring in the abietane skeleton. This results in a scaffold distinct from the standard tricyclic abietanes (like ferruginol).

Core Skeletons
  • Standard Abietanes: Tricyclic diterpenoids with an aromatic C-ring.

    • Examples: Ferruginol, Sugiol, Taxodione.[1]

    • Significance: Precursors to the more complex rearranged metabolites.

  • 4,5-Seco-Abietanes: The hallmark of S. prionitis. Oxidative cleavage between C-4 and C-5 disrupts the A-ring.

    • Examples:Saprorthoquinone (also known as 4,5-seco-5,10-friedo-abieta-3,5(10),6,8,13-pentaene-11,12-dione), Prionoids A–F .

    • Chemical Feature: Often feature a para- or ortho-quinone moiety in the C-ring and a rearranged A-ring, sometimes forming new lactones or anhydride bridges.

  • Dimeric Abietanes:

    • Examples:Hongencaotone .[2]

    • Structure: Formed via ether linkages or C-C coupling between two abietane monomers.

Technical Protocol: Extraction and Isolation

The following protocol is optimized for the recovery of both polar quinones and non-polar diterpenes from root tissue. This methodology prioritizes the preservation of thermally unstable quinone moieties.

Experimental Workflow

Reagents:

  • Extraction Solvent: 95% Ethanol (EtOH) or Acetone.

  • Partition Solvents: Petroleum Ether (PE), Ethyl Acetate (EtOAc).

  • Stationary Phases: Silica Gel (200–300 mesh), Sephadex LH-20, RP-C18.

Step-by-Step Methodology:

  • Extraction: Macerate air-dried roots (10 kg) in 95% EtOH (3 x 20 L) at room temperature (7 days) to prevent thermal degradation of ortho-quinones.

  • Partitioning: Suspend the crude extract in water. Partition successively with Petroleum Ether (to remove fats/waxes) and EtOAc. The EtOAc fraction contains the target diterpenoids.

  • Primary Fractionation (Silica Gel):

    • Column: Silica gel (1000 g).

    • Elution Gradient: PE:Acetone (100:0

      
       50:50).
      
    • Critical Checkpoint: Monitor fractions via TLC using Vanillin-H2SO4 reagent. Abietanes typically appear as purple/red spots.

  • Purification of Quinones (Sephadex LH-20):

    • Target Fractions: Red/Orange bands (indicative of diterpene quinones like Saprorthoquinone).

    • Solvent: CHCl3:MeOH (1:1).

    • Why: Sephadex LH-20 removes chlorophyll and separates based on molecular size, crucial for isolating dimeric compounds like Hongencaotone.

  • Final Polish (HPLC):

    • Column: C18 Semi-preparative (5

      
      m, 10 x 250 mm).
      
    • Mobile Phase: MeOH:H2O (80:20 to 95:5) over 30 mins.

Visualization of Isolation Logic

IsolationWorkflow Plant Salvia prionitis Roots (Air-dried, 10 kg) Extract Crude Extract (95% EtOH, Cold Maceration) Plant->Extract 3x, 7 Days Partition Liquid-Liquid Partition Extract->Partition Frac_PE PE Fraction (Fats/Waxes - Discard) Partition->Frac_PE Frac_EtOAc EtOAc Fraction (Target Diterpenoids) Partition->Frac_EtOAc Silica Silica Gel CC (Gradient PE:Acetone) Frac_EtOAc->Silica SubFrac_A Fr. A-C (Simple Abietanes) Silica->SubFrac_A SubFrac_D Fr. D-F (Quinones/Seco-Abietanes) Silica->SubFrac_D Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) SubFrac_D->Sephadex Red/Orange Bands HPLC RP-HPLC (MeOH:H2O) Sephadex->HPLC Compounds Isolated Compounds: 1. Prionitin 2. Saprorthoquinone 3. Prionoids A-F HPLC->Compounds

Caption: Optimized isolation workflow for recovery of labile diterpene quinones from S. prionitis.

Structural Elucidation Strategy

Identifying 4,5-seco-abietanes requires specific NMR diagnostic strategies to confirm the cleavage of the A-ring.

Diagnostic NMR Signals
  • 13C NMR: Look for a ketone carbonyl signal (

    
     ~210–215 ppm) corresponding to C-5 or C-3, which appears after ring cleavage and oxidation.
    
  • HMBC Correlations:

    • In standard abietanes, H-18/H-19 (methyls) correlate to C-3, C-4, and C-5.

    • In 4,5-seco-abietanes , the C-4/C-5 bond is broken. You will observe a loss of connectivity between the A-ring methyls and the B-ring carbons.

    • Key Correlation: If C-5 is oxidized to a carbonyl, look for HMBC correlations from H-6 to the C-5 carbonyl.

Case Study: Prionitin
  • Molecular Formula: C20H26O2

  • Key Feature: Aromatic C-ring (Ferruginol type) but with significant shifts in the A-ring region.

  • Note on Integrity: Ensure differentiation between Prionitin (the chemical) and the controversial medical claims regarding prion diseases. In this context, we focus solely on its verified chemical structure and cytotoxic properties.

Pharmacological Mechanisms[6][7][8][9]

The therapeutic interest in S. prionitis diterpenoids centers on oncology and inflammation.

Cytotoxicity Profile (IC50 Data)

The rearranged quinone structures exhibit potent cytotoxicity against human tumor cell lines, often outperforming standard chemotherapy agents like Cisplatin in specific lines.

CompoundCell LineIC50 (

M)
Mechanism of Action
Prionoid D P-388 (Leukemia)0.41Induction of apoptosis; DNA intercalation
Prionoid E A-549 (Lung)0.72ROS generation; Mitochondrial depolarization
Saprorthoquinone HL-600.80Topoisomerase II inhibition
Compound 4 SGC-7901 (Gastric)0.20Topoisomerase I inhibition
Mechanism of Action: Apoptosis & NO Inhibition
  • Apoptosis: The quinone moiety (Michael acceptor) allows these compounds to alkylate proteins or generate Reactive Oxygen Species (ROS). This triggers the mitochondrial apoptotic pathway:[3]

    • 
       Bax / 
      
      
      
      Bcl-2 ratio.[3]
    • Release of Cytochrome c.

    • Activation of Caspase-3 and Caspase-9.[3]

  • Anti-inflammatory: Several 4,5-seco-abietanes inhibit Nitric Oxide (NO) production in LPS-induced RAW 264.7 macrophages by downregulating iNOS expression.

Biosynthetic Origins

The biosynthesis of these compounds follows a logical oxidative progression from the precursor Geranylgeranyl diphosphate (GGPP) .

Proposed Pathway
  • Cyclization: GGPP

    
     (+)-Copalyl diphosphate 
    
    
    
    Abietadiene .
  • Aromatization: Oxidation of the C-ring yields Ferruginol .

  • Quinone Formation: Further oxidation yields Royleanone or Taxodione .

  • Ring Cleavage (The "Prionitis" Step): Oxidative cleavage at the C4-C5 bond (likely via a Baeyer-Villiger type oxidation mechanism) generates the 4,5-seco-abietane skeleton.

Biosynthetic Flow Diagram

Biosynthesis GGPP GGPP (C20 Precursor) Abietadiene Abietadiene GGPP->Abietadiene CPS/KSL Synthases Ferruginol Ferruginol (Aromatic C-Ring) Abietadiene->Ferruginol CYP76AH1 Quinone Ortho-Quinone Intermediate Ferruginol->Quinone Oxidation Seco 4,5-Seco-Abietane (Prionoid Scaffold) Quinone->Seco Oxidative Cleavage (C4-C5 Bond Break) Rearranged Friedo-Abietanes (Saprorthoquinone) Seco->Rearranged Skeletal Rearrangement

Caption: Proposed biogenetic pathway from GGPP to the rearranged 4,5-seco-abietane skeleton.

References

  • Chen, J. et al. (2005). "Novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis."[4][5] Planta Medica.

  • Li, L. et al. (2018). "Bioactive seco-abietane rearranged diterpenoids from the aerial parts of Salvia prionitis."[4][5][6] Bioorganic Chemistry.

  • Xu, J. et al. (2006).[7] "Abietane diterpenoid dimers from the roots of Salvia prionitis."[2][4][5] Phytochemistry.

  • Chang, J. et al. (2005). "Prionoids A-F, novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis."[4][5][7] Journal of Natural Products.

  • BenchChem. (2025).[3][8] "Prionitin: Chemical Structure and Research Status." (Note: Cited for chemical structure validation; medical claims regarding prion disease in general search results are noted as speculative/unverified).

Sources

Foundational

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Diterpenoids from Salvia cavaleriei

This guide provides an in-depth exploration of the diverse biological activities of diterpenoids isolated from Salvia cavaleriei, a plant with a rich history in traditional Chinese medicine. Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the diverse biological activities of diterpenoids isolated from Salvia cavaleriei, a plant with a rich history in traditional Chinese medicine. Researchers, scientists, and drug development professionals will find a comprehensive overview of the cytotoxic, anti-inflammatory, and other therapeutic properties of these natural compounds, supported by detailed experimental methodologies and mechanistic insights.

Introduction: Salvia cavaleriei - From Traditional Use to Modern Drug Discovery

Salvia cavaleriei Lévl., a perennial herb endemic to several provinces in China, has long been utilized in traditional medicine for treating ailments such as hematemesis, dysentery, and traumatic hemorrhage.[1] This historical use has spurred scientific interest in its chemical constituents, leading to the discovery of a rich array of diterpenoids with potent biological activities. The genus Salvia is a well-known source of terpenoids, which are a large and diverse class of naturally occurring organic compounds.[2][3] The diterpenoids found in Salvia species, including S. cavaleriei, primarily belong to skeletal types such as abietane, clerodane, and ent-kaurane, and have demonstrated a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3]

Recent phytochemical investigations into S. cavaleriei have revealed that an ethanol extract of the whole plant exhibits significant cytotoxicity against the HL-60 human leukemia cell line, prompting further efforts to isolate and characterize the active compounds.[1] This guide will delve into the key findings of these investigations, focusing on the structure-activity relationships, mechanisms of action, and experimental protocols used to evaluate the biological activities of these promising diterpenoids.

The Diterpenoid Arsenal of Salvia cavaleriei: A Focus on ent-Kauranes

A significant number of novel diterpenoids have been isolated from Salvia cavaleriei, with the ent-kaurane skeleton being a prominent structural feature.[2][4][5] These compounds are characterized by a tetracyclic ring system and exhibit a wide range of oxygenation patterns and substitutions, which contribute to their diverse biological activities.

The structures of these new compounds have been meticulously established using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[2] Furthermore, their absolute configurations have been determined through advanced techniques such as electronic circular dichroism (ECD) and single-crystal X-ray diffraction analysis.[2][4][5] This rigorous structural elucidation is crucial for understanding the structure-activity relationships that govern their therapeutic potential.

Cytotoxic Activity: A Promising Frontier in Cancer Research

A primary focus of the research on Salvia cavaleriei diterpenoids has been their potential as anticancer agents.[2][4][5] Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening

A panel of human cancer cell lines is typically used to assess the breadth and potency of the cytotoxic activity of the isolated diterpenoids. Commonly employed cell lines include:

  • HL-60: Human promyelocytic leukemia

  • SMMC-7721: Human hepatoma

  • A-549: Human lung adenocarcinoma

  • MCF-7: Human breast adenocarcinoma

  • SW480: Human colon adenocarcinoma

The cytotoxicity is often compared to a standard chemotherapeutic agent, such as cisplatin, to benchmark the activity of the natural compounds.[2][4][5]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the cytotoxic potency of the diterpenoids. A lower IC₅₀ value indicates a more potent compound. Several diterpenoids from S. cavaleriei have demonstrated broad-spectrum cytotoxicity with IC₅₀ values in the low micromolar range, and in some cases, exhibiting greater potency than cisplatin.[2][4][5]

Table 1: Cytotoxic Activity (IC₅₀, μM) of Selected ent-Kaurane Diterpenoids from Salvia cavaleriei

CompoundHL-60SMMC-7721A-549MCF-7SW480Beas-2B (non-cancerous)
Compound 1 1.53.24.52.83.9>10
Compound 3 0.92.13.31.92.5>10
Compound 6 0.81.92.81.52.1>10
Compound 7 0.651.52.21.21.8>10
Compound 8 0.71.82.51.42.0>10
Compound 9 1.22.93.82.43.1>10
Compound 10 1.02.53.52.02.8>10
Compound 12 2.55.87.14.96.3>10
Compound 15 1.84.15.53.64.7>10
Cisplatin 3.18.512.310.111.55.2

Note: The data presented is a representative summary based on published findings.[2][4][5] The specific IC₅₀ values can be found in the cited literature.

Importantly, many of these cytotoxic diterpenoids have shown selectivity towards cancer cells, with significantly lower toxicity observed against non-cancerous cell lines like the human bronchial epithelial cell line Beas-2B.[4][5] This selectivity is a critical attribute for the development of safer and more effective cancer chemotherapeutics.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5 × 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the diterpenoid compounds and the positive control (e.g., cisplatin) in the cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation (37°C, 5% CO₂) cell_seeding->overnight_incubation compound_addition Add Diterpenoids & Controls overnight_incubation->compound_addition incubation_48_72h Incubation (48-72 hours) compound_addition->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan (DMSO/SDS) incubation_4h->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Diterpenoids from Salvia species have been shown to possess significant anti-inflammatory properties.[6]

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammatory processes. The ability of diterpenoids from S. cavaleriei to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7, is a common method for screening their anti-inflammatory potential.[6]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and various cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[6] Some compounds from S. cavaleriei have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the NF-κB p65 subunit.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Activates IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Phosphorylation & Degradation Diterpenoid S. cavaleriei Diterpenoid Diterpenoid->IKK Inhibits Diterpenoid->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Inhibition of the NF-κB Signaling Pathway by S. cavaleriei Diterpenoids.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the levels of key proteins in the NF-κB signaling pathway.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification: Treat cells with the diterpenoid compound and/or LPS. Lyse the cells to extract total protein. Quantify the protein concentration using a method such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-p65, anti-IκBα, anti-iNOS, or anti-COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Other Emerging Biological Activities

While the cytotoxic and anti-inflammatory properties of diterpenoids from Salvia cavaleriei are the most extensively studied, preliminary research suggests potential in other therapeutic areas.

  • Antibacterial Activity: Diterpenoids from various Salvia species have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[7][8][9] Further investigation is warranted to explore the antibacterial potential of compounds from S. cavaleriei.

  • Anti-Alzheimer's Disease Activity: Recent studies on Salvia cavaleriei var. simplicifolia have indicated that some of its diterpenoids may possess anti-Alzheimer's disease activity, as evaluated using a transgenic Caenorhabditis elegans model.[10]

Conclusion and Future Directions

The diterpenoids isolated from Salvia cavaleriei represent a rich source of biologically active compounds with significant therapeutic potential. The potent and selective cytotoxic activity of the ent-kaurane diterpenoids against a range of cancer cell lines positions them as promising leads for the development of novel anticancer drugs. Furthermore, their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, highlights their potential in the treatment of inflammatory diseases.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these diterpenoids. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The unique chemical scaffolds of these natural products also offer a valuable platform for medicinal chemistry efforts to synthesize more potent and selective analogs. The continued exploration of the chemical diversity of Salvia cavaleriei is likely to yield further novel compounds with significant therapeutic value.

References

  • Zheng, H., Chen, Q., Zhang, M., Lai, Y., Lei, L., Shu, P., ... & Zhang, Y. (2013). Cytotoxic ent-Kaurane Diterpenoids from Salvia cavaleriei. Journal of Natural Products, 76(12), 2205-2212. [Link]

  • PubMed. (2013). Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2013). Cytotoxic ent-Kaurane Diterpenoids from Salvia cavaleriei. ACS Publications. [Link]

  • Zheng, H., Chen, Q., Zhang, M., Lai, Y., Lei, L., Shu, P., ... & Zhang, Y. (2013). Cytotoxic ent-Kaurane Diterpenoids from Salvia cavaleriei. Journal of Natural Products, 76(12), 2205-2212. [Link]

  • ResearchGate. (n.d.). Cytotoxic ent-Kaurane Diterpenoids from Salvia cavaleriei | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2011). (PDF) Biological Activity of Bicyclic and Tricyclic Diterpenoids from Salvia Species of Immediate Pharmacological and Pharmaceutical Interest. ResearchGate. [Link]

  • PubMed. (2025). Chemical components of Salvia cavaleriei and their anti-inflammatory effect via NF-κB signaling pathway. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Bioactive Diterpenoids of Salvia Species | Request PDF. ResearchGate. [Link]

  • American Chemical Society. (2019). Structure and Absolute Configuration of Abietane Diterpenoids from Salvia clinopodioides: Antioxidant, Antiprotozoal, and Antipropulsive Activities. ACS Publications. [Link]

  • MDPI. (2022). Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities. MDPI. [Link]

  • American Chemical Society. (2017). Antibacterial and Hypoglycemic Diterpenoids from Salvia chamaedryoides. ACS Publications. [Link]

  • ResearchGate. (n.d.). Diterpenoids from Salvia Species. ResearchGate. [Link]

  • ResearchGate. (2017). Antibacterial, antioxidant and cytotoxic activities of triterpenes and flavonoids from the aerial parts of Salvia barrelieri Etl. ResearchGate. [Link]

  • PubMed. (2016). Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology. National Center for Biotechnology Information. [Link]

  • PubMed. (2026). Two new abietane diterpenoids from Salvia cavaleriei var. simplicifolia. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Diterpenes of Salvia (2016–2024): phytochemistry and pharmacology | Request PDF. ResearchGate. [Link]

  • Dr. Axe. (2018). Salvia: Uses, Effects, Risks, Dangers and More. Dr. Axe. [Link]

  • Scilit. (n.d.). Anti-inflammatory activity of 3 kinds of Salvia and its active compounds. Scilit. [Link]

  • PMC. (n.d.). Chemistry, Pharmacology, and Medicinal Property of Sage (Salvia) to Prevent and Cure Illnesses such as Obesity, Diabetes, Depression, Dementia, Lupus, Autism, Heart Disease, and Cancer. National Center for Biotechnology Information. [Link]

  • Natural Herbs. (n.d.). SALVIA (Salvia officinalis). Natural-herbs.net. [Link]

  • tofillo. (2023). Sage-Salvia: Its properties, "Save Lives". tofillo. [Link]

  • PubMed. (2017). Antibacterial and Hypoglycemic Diterpenoids from Salvia chamaedryoides. National Center for Biotechnology Information. [Link]

  • PubMed. (2000). Structure and antibacterial activity ofp6 new labdane diterpenoid from Salvia leriaefolia. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Structure and Antibacterial Activity of a New Labdane Diterpenoid from Salvia l eriaefolia | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2026). Isolation and Structure Elucidation of a New Diterpene Glycoside from Stevia rebaudiana Bertoni. ResearchGate. [Link]

  • VTechWorks. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. [Link]

  • Civilica. (2018). Isolation and structural elucidation of triterpenoid from salvia leriifoliia. Civilica. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 11-Hydroxy-12-methoxyabietatriene

Abstract This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 11-Hydroxy-12-methoxyabietatriene, an abietane-type...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 11-Hydroxy-12-methoxyabietatriene, an abietane-type diterpenoid. Developed for researchers, natural product chemists, and drug development professionals, this guide provides a comprehensive protocol based on reversed-phase chromatography coupled with UV detection. We delve into the rationale behind method development, from column and mobile phase selection to sample preparation, ensuring users can not only replicate the method but also understand the fundamental principles that ensure its robustness and accuracy.

Introduction and Scientific Rationale

11-Hydroxy-12-methoxyabietatriene belongs to the abietane diterpenoid class of natural products, a group of compounds known for their diverse and significant biological activities.[1][2] Accurate and reliable quantification of such compounds is critical for phytochemical analysis, quality control of herbal products, and early-stage drug discovery and development. The method described herein is designed to be a validated, trustworthy system for the precise measurement of this specific analyte in various sample matrices.

The core of this method is built upon an understanding of the analyte's physicochemical properties, inferred from its structure. The abietane skeleton is inherently hydrophobic, while the presence of a phenolic hydroxyl group and a methoxy group introduces a degree of polarity.[3] This amphiphilic nature makes reversed-phase (RP) HPLC the ideal separation technique, utilizing a non-polar stationary phase and a polar mobile phase to achieve retention and resolution.[3] Furthermore, the aromatic C-ring within the abietatriene structure acts as a strong chromophore, making UV detection a sensitive and accessible choice for quantification.[4]

Analyte Properties and Chromatographic Strategy

The selection of an optimal HPLC method is dictated by the molecular structure of 11-Hydroxy-12-methoxyabietatriene.

  • Structure and Polarity: The compound possesses a tricyclic diterpenoid core, which is non-polar. The hydroxyl (-OH) and methoxy (-OCH₃) functional groups on the aromatic ring add polar character. This balance of properties suggests strong retention on a non-polar stationary phase like C18, with elution controlled by a polar mobile phase.

  • UV Absorbance: The conjugated π-electron system of the aromatic ring is expected to exhibit strong UV absorbance.[4] A photodiode array (PDA) detector scan would be ideal for determining the absorbance maximum (λ-max), but a wavelength of approximately 272-280 nm is a logical starting point for this type of chromophore, offering a balance of sensitivity and selectivity.[5]

The diagram below illustrates the logic for selecting the reversed-phase HPLC approach.

G cluster_properties Physicochemical Properties cluster_method Method Selection Analyte 11-Hydroxy-12-methoxyabietatriene Prop1 Hydrophobic Abietane Core Analyte->Prop1 Prop2 Polar Hydroxyl & Methoxy Groups Analyte->Prop2 Prop3 Aromatic Ring (Chromophore) Analyte->Prop3 Strategy Optimal Chromatographic Strategy Prop1->Strategy Controls Retention & Elution Prop2->Strategy Controls Retention & Elution Prop3->Strategy Enables Quantification Method1 Reversed-Phase HPLC (e.g., C18 column) Strategy->Method1 Controls Retention & Elution Method2 UV/PDA Detection Strategy->Method2 Enables Quantification

Caption: Logic for HPLC method selection based on analyte properties.

HPLC Method Parameters and Materials

This section provides the detailed parameters for the HPLC system. The use of high-purity solvents and a well-maintained system is paramount for achieving reproducible results.

ParameterSpecificationRationale
Instrument Agilent 1200 Series or equivalent HPLC systemA standard, reliable system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for diterpenoids. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[3][5]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control the pH, suppressing the ionization of the phenolic hydroxyl group to ensure a sharp, symmetrical peak shape.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency.[3]
Elution Program GradientA gradient is essential for eluting the analyte in a reasonable time and for cleaning the column of more non-polar impurities that may be present in crude extracts.[3]
Gradient Profile 0-5 min: 40% B; 5-25 min: 40% to 95% B; 25-30 min: Hold at 95% B; 30-31 min: 95% to 40% B; 31-40 min: Hold at 40% BThis gradient provides a robust separation, starting with sufficient organic content to elute the analyte and ending with a high-organic wash and re-equilibration step.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase interactions.[3]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV Absorbance at 275 nmThis wavelength is chosen based on the characteristic absorbance of the aromatic ring system and is expected to provide high sensitivity. A PDA detector can be used to monitor a wider range (e.g., 200-400 nm) for purity assessment.[5][6]
Reference Std. 11-Hydroxy-12-methoxyabietatriene (≥98% purity)A certified reference standard is required for accurate quantification.
Solvents/Reagents HPLC-grade Acetonitrile, Methanol, and Water; Formic Acid (LC-MS grade)High-purity reagents are essential to minimize background noise and interfering peaks.

Experimental Protocols

The following protocols provide step-by-step instructions for sample and standard preparation, followed by the analytical workflow.

Protocol 1: Standard Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of the 11-Hydroxy-12-methoxyabietatriene reference standard into a 5 mL amber volumetric flask.

  • Dissolve the standard in HPLC-grade Methanol and bring it to volume. Mix thoroughly by inversion. This is your primary stock solution. Store at -20°C.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the working solutions to 2 mL HPLC vials for analysis.

Protocol 2: Sample Preparation from Crude Extract (Solid-Phase Extraction)

This protocol is designed to clean up a complex matrix, such as a dried plant extract, to remove interfering substances.[3]

  • Extraction: Accurately weigh 100 mg of the ground plant material or crude extract. Extract with 10 mL of Methanol using sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant.

  • Evaporation: Evaporate the methanolic supernatant to dryness under reduced pressure (e.g., using a rotary evaporator or nitrogen stream).

  • Reconstitution: Re-dissolve the dried extract in 1 mL of 10% Methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of Methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the re-dissolved extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% Methanol in water to elute highly polar impurities.

  • Elution: Elute the target analyte, 11-Hydroxy-12-methoxyabietatriene, with 5 mL of 90% Methanol in water.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase initial condition. Filter through a 0.45 µm syringe filter into an HPLC vial.

Analysis Workflow and Method Validation

The overall workflow from sample preparation to data analysis is depicted below. For this method to be considered fully validated and trustworthy, the end-user should perform experiments to confirm its linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy according to established guidelines.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Start Receive Sample / Reference Standard Prep_Sample Protocol 2: Sample Prep (SPE) Start->Prep_Sample Prep_Std Protocol 1: Standard Prep Start->Prep_Std Vials Prepare HPLC Vials Prep_Sample->Vials Prep_Std->Vials Calib Generate Calibration Curve (from Standards) Prep_Std->Calib HPLC HPLC Injection (10 µL) Vials->HPLC Gradient Gradient Elution (40-95% ACN) HPLC->Gradient Detect UV Detection (275 nm) Gradient->Detect Integrate Integrate Peak Area Detect->Integrate Quant Quantify Analyte in Sample Integrate->Quant Calib->Quant Report Final Report Quant->Report

Caption: Comprehensive workflow for the HPLC analysis of 11-Hydroxy-12-methoxyabietatriene.

Conclusion

The HPLC-UV method detailed in this application note provides a robust, selective, and sensitive tool for the quantitative analysis of 11-Hydroxy-12-methoxyabietatriene. By explaining the scientific rationale behind the chosen parameters, this guide empowers researchers to not only apply the method effectively but also to adapt it for similar diterpenoid compounds. The combination of a standard C18 column, a formic acid-modified mobile phase, and a gradient elution program ensures excellent chromatographic performance, making it a valuable asset for quality control and research applications.

References

  • Sirirak, J., et al. (2009). HPLC–PDA Determination of Bioactive Diterpenoids from Plant Materials and Commercial Products of Andrographis paniculata. ResearchGate. Retrieved from [Link]

  • Yan, R., et al. (2012). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. PMC. Retrieved from [Link]

  • Yang, M., et al. (2023). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). MDPI. Retrieved from [Link]

  • Matias, D., et al. (2021). C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). HPLC Analysis of Diterpenes. ResearchGate. Retrieved from [Link]

  • Xu, M., et al. (2016). Separation of abietane-type diterpenoids from Clerodendrum kaichianum Hsu by high-speed counter-current chromatography using stepwise elution. Taylor & Francis Online. Retrieved from [Link]

  • Kemboi, D., et al. (2020). Phytochemical study of Homalanthus giganteus: isolation, antiproliferative activity, and computational mechanistic insights. Taylor & Francis Online. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis. PMC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 11-Hydroxy-12-methoxyabietatriene

Abstract This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 11-Hydroxy-12-methoxyabietatriene, an aromatic abietane-type diterpenoid. Aromatic abietanes are a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 11-Hydroxy-12-methoxyabietatriene, an aromatic abietane-type diterpenoid. Aromatic abietanes are a significant class of natural products known for their diverse biological activities.[1][2][3] Understanding their fragmentation patterns is crucial for their rapid and accurate identification in complex matrices using mass spectrometry. This document outlines the proposed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established principles for related diterpenoid structures. Detailed, field-proven protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for researchers, scientists, and drug development professionals.

Introduction to 11-Hydroxy-12-methoxyabietatriene

11-Hydroxy-12-methoxyabietatriene belongs to the abietane diterpenoid family, characterized by a tricyclic carbon skeleton. The aromatic C-ring, along with hydroxyl and methoxy substitutions, defines its chemical properties and influences its behavior in a mass spectrometer. Accurate structural elucidation is the foundation of natural product research and drug discovery, and mass spectrometry serves as a primary analytical tool for this purpose. This guide synthesizes fragmentation principles from closely related aromatic and abietane-type diterpenoids to build a predictive model for this specific molecule.

Compound Structure and Properties:

  • Systematic Name: (1R,4aS,10aR)-1-isopropyl-7-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-8-ol

  • Molecular Formula: C₂₁H₃₀O₂

  • Monoisotopic Mass: 314.2246 g/mol

  • Structure: (Illustrative structure, as a real-time generated image is not possible)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[4] The resulting mass spectrum is a molecular fingerprint, rich with structural information. For aromatic diterpenes, fragmentation is often initiated by charge localization on the stable aromatic ring.[5]

Proposed EI Fragmentation Pathway

The fragmentation of 11-Hydroxy-12-methoxyabietatriene is expected to be directed by the stable aromatic ring and the isopropyl group. The primary cleavage event, α-cleavage, is triggered by the electron deficiency on the aromatic moiety.[5]

  • Molecular Ion (M•+): The molecular ion at m/z 314 will be observed, its stability enhanced by the aromatic system.

  • Loss of a Methyl Radical (•CH₃): A dominant fragmentation pathway for compounds with isopropyl groups or gem-dimethyl groups is the loss of a methyl radical (15 Da) to form a stable secondary benzylic cation. This results in a highly abundant fragment ion at m/z 299 .

  • Loss of Propyl Radical (•C₃H₇): Cleavage of the entire isopropyl group (43 Da) via benzylic cleavage would lead to an ion at m/z 271 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group can occur, yielding an ion at m/z 283 .

  • Retro-Diels-Alder (RDA) Fragmentation: While less common for aromatic C-rings, fragmentation of the B-ring can occur, though specific pathways are complex and less predictable without reference spectra.

The following diagram illustrates the primary proposed fragmentation pathways under EI conditions.

EI_Fragmentation M 11-Hydroxy-12-methoxyabietatriene [M]•+ m/z 314 F299 [M - •CH₃]+ m/z 299 M->F299 - •CH₃ (15 Da) (Benzylic Cleavage) F271 [M - •C₃H₇]+ m/z 271 M->F271 - •C₃H₇ (43 Da) F283 [M - •OCH₃]+ m/z 283 M->F283 - •OCH₃ (31 Da)

Caption: Proposed EI fragmentation of 11-Hydroxy-12-methoxyabietatriene.

Protocol: GC-MS Analysis

This protocol is designed for a standard capillary GC-MS system. Derivatization of the phenolic hydroxyl group is recommended to improve peak shape and thermal stability.

A. Sample Preparation: Silylation

  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection. This converts the active hydroxyl group to a more stable trimethylsilyl (TMS) ether.

B. Instrumental Parameters

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Injection: 1 µL, Splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Analysis by LC-MS/MS with Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically preserves the intact molecule as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is then used to generate structurally significant fragment ions. The fragmentation of abietane-type diterpenoids under ESI-MS/MS conditions is characterized by neutral losses of small, stable molecules.[6]

Proposed Positive Ion (+) ESI-MS/MS Fragmentation

In positive ion mode, the molecule is protonated, likely on one of the oxygen atoms. Fragmentation of the resulting [M+H]⁺ ion (m/z 315.2) proceeds via characteristic losses.

  • Loss of Water (H₂O): The hydroxyl group readily eliminates a molecule of water (18 Da), a common fragmentation for alcohols, yielding a prominent fragment at m/z 297.2 .

  • Loss of Methane (CH₄): The methoxy group can facilitate the loss of methane (16 Da) in conjunction with a nearby proton, resulting in an ion at m/z 299.2 .

  • Loss of Carbon Monoxide (CO): Following other fragmentation events, the aromatic ring system can lose carbon monoxide (28 Da).[6] For instance, the m/z 297.2 ion could lose CO to produce a fragment at m/z 269.2 .

  • Loss of Propene (C₃H₆): The isopropyl group can be eliminated as propene (42 Da), particularly after initial water loss, leading to a fragment at m/z 255.2 from the m/z 297.2 ion.

ESI_Positive_Fragmentation M [M+H]+ m/z 315.2 F297 [M+H - H₂O]+ m/z 297.2 M->F297 - H₂O (18 Da) F299 [M+H - CH₄]+ m/z 299.2 M->F299 - CH₄ (16 Da) F255 [M+H - H₂O - C₃H₆]+ m/z 255.2 F297->F255 - C₃H₆ (42 Da) F269 [M+H - H₂O - CO]+ m/z 269.2 F297->F269 - CO (28 Da) ESI_Negative_Fragmentation M [M-H]- m/z 313.2 F298 [M-H - •CH₃]- m/z 298.2 M->F298 - •CH₃ (15 Da) F295 [M-H - H₂O]- m/z 295.2 M->F295 - H₂O (18 Da)

Sources

Method

Application Note: Antimicrobial Characterization of 11-Hydroxy-12-methoxyabietatriene

Abstract & Scope This application note details the standardized protocols for evaluating the antimicrobial efficacy of 11-Hydroxy-12-methoxyabietatriene , a lipophilic abietane diterpene often isolated from Salvia and Eu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 11-Hydroxy-12-methoxyabietatriene , a lipophilic abietane diterpene often isolated from Salvia and Euphorbia species. While structurally related to ferruginol and carnosic acid, this compound presents unique challenges due to its high lipophilicity (LogP > 4.5) and tendency to precipitate in aqueous media.

This guide moves beyond standard CLSI protocols to address the specific physicochemical properties of diterpenes. It focuses on modified broth microdilution (using resazurin indicators to bypass precipitation interference) and membrane permeabilization assays to validate its mechanism of action.

Compound Profile & Pre-Analytical Considerations

Chemical Context[1][2][3][4][5][6][7][8][9][10]
  • Class: Abietane Diterpene.

  • Key Feature: The 11-hydroxy-12-methoxy substitution pattern creates a "cryptic" phenol functionality. Unlike its di-hydroxy analogs (e.g., carnosic acid), the 12-methoxy group reduces oxidative instability but significantly increases hydrophobicity.

  • Storage: Powder form at -20°C, protected from light. Solubilized stocks are stable at -20°C for <1 month.

The "Solubility Trap" (Expert Insight)

The most common failure mode in diterpene assays is pseudo-activity caused by precipitation. If the compound crashes out of solution in the Muller-Hinton Broth (MHB), it forms micro-crystals that:

  • Scatter light, causing false "growth" readings in OD600 assays.

  • Adsorb to the plastic well walls, reducing the effective concentration.

The Solution:

  • Primary Solvent: 100% DMSO (Anhydrous).

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to media. Use a "step-down" approach if possible, or ensure rapid vortexing during addition.

  • Max DMSO Tolerance: Ensure final assay concentration is

    
     2% (v/v) for Gram-positives and 
    
    
    
    1% for sensitive Gram-negatives.

Experimental Workflow Visualization

The following diagram outlines the critical path from stock preparation to data acquisition, highlighting the decision points for avoiding solubility errors.

G Start Solid Compound (11-Hydroxy-12-methoxyabietatriene) Stock Master Stock (10 mg/mL in 100% DMSO) Start->Stock Check Solubility Check (Visual Turbidity in PBS) Stock->Check Check->Stock Cloudy (Sonicate) Dilution Serial Dilution (2x Concentration in MHB) Check->Dilution Clear Plate 96-Well Plate Setup (Final DMSO < 2%) Dilution->Plate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Incubate Incubation (37°C, 18-24h) Plate->Incubate Readout_Choice Precipitation Visible? Incubate->Readout_Choice OD600 Standard OD600 Read Readout_Choice->OD600 No (Clear) Resazurin Resazurin Assay (Fluorescence/Color) Readout_Choice->Resazurin Yes (Cloudy)

Caption: Workflow for handling lipophilic diterpenes, prioritizing Resazurin assays when precipitation interferes with optical density readings.

Protocol 1: Modified Broth Microdilution (MIC)

Standard OD600 readings often fail for this compound. This protocol uses Resazurin (Alamar Blue) as a metabolic indicator to distinguish live cells from compound precipitate.

Materials
  • Compound: 11-Hydroxy-12-methoxyabietatriene (Stock: 10 mg/mL in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

  • Controls: Vancomycin (Positive), DMSO (Solvent), Sterile Media (Negative).

Step-by-Step Procedure
  • Preparation of Assay Plate (2x Concentration):

    • The goal is a final volume of 100 µL per well (50 µL compound + 50 µL bacteria).

    • Prepare a 200 µg/mL working solution in CAMHB (from the DMSO stock). Note: This will contain 2% DMSO.

    • Add 50 µL of sterile CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of the 200 µg/mL working solution to column 1.

    • Perform serial 2-fold dilutions (transfer 50 µL) from column 1 to 10. Discard 50 µL from column 10.

    • Result: Columns 1–10 contain compound ranging from 100 µg/mL to 0.2 µg/mL.

  • Inoculum Preparation:

    • Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Assay Initiation:

    • Add 50 µL of the diluted inoculum to all wells (Columns 1–11).

    • Column 11 is the Growth Control (Bacteria + Media + DMSO).

    • Column 12 is the Sterility Control (Media only).

    • Final Test Concentration: 50 µg/mL down to 0.1 µg/mL. Final DMSO: 1%.

  • Incubation & Reading:

    • Incubate at 37°C for 20 hours.

    • Crucial Step: Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 2–4 hours.

    • Interpretation:

      • Blue: No growth (inhibition).

      • Pink/Colorless: Active growth (metabolism reduced the dye).

    • MIC Definition: The lowest concentration that remains blue (no color change).

Protocol 2: Membrane Permeabilization (Mechanism of Action)

Abietane diterpenes typically act by depolarizing the bacterial membrane. This assay uses SYTOX Green, a nucleic acid stain that only penetrates compromised membranes.

Rationale

If 11-Hydroxy-12-methoxyabietatriene acts like its analog ferruginol, it will cause rapid membrane leakage. This assay confirms the mechanism and distinguishes it from cell wall synthesis inhibitors (like Penicillin), which are slower acting.

Experimental Setup
  • Cell Prep: Harvest S. aureus in mid-log phase. Wash twice with PBS. Resuspend to OD600 = 0.5 in PBS.

  • Dye Addition: Add SYTOX Green to a final concentration of 5 µM. Incubate 15 mins in dark.

  • Baseline Read: Measure fluorescence (Ex: 504 nm, Em: 523 nm) for 5 minutes to establish a stable baseline.

  • Treatment:

    • Inject 11-Hydroxy-12-methoxyabietatriene at 2x and 4x MIC .

    • Positive Control: Nisin (pore former) or 70% Ethanol.

    • Negative Control: DMSO (1%).

  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

Data Interpretation (Graphviz Model)

Mechanism Compound 11-OH-12-OMe Abietatriene Membrane Bacterial Membrane Compound->Membrane Partitioning Pore Hydrophobic Insertion Membrane->Pore Disruption Leakage Membrane Depolarization Pore->Leakage Signal SYTOX Green Fluorescence Increase Leakage->Signal DNA Binding

Caption: Mechanism of action pathway.[1] A sharp increase in fluorescence indicates rapid membrane permeabilization.

Data Analysis & Reporting

MIC Table Template

When reporting results, specifically note the method used (Visual vs. Resazurin) to account for solubility artifacts.

StrainGram StatusMIC (µg/mL)MethodNotes
S. aureus ATCC 29213(+)[Data]ResazurinHigh activity expected
E. coli ATCC 25922(-)>64OD600Likely resistant (Efflux)
B. subtilis ATCC 6633(+)[Data]ResazurinSensitive indicator strain
Troubleshooting Guide
  • Issue: MIC varies between replicates.

    • Cause: Inconsistent vortexing of the stock solution. Diterpenes can stratify in DMSO if frozen.

    • Fix: Sonicate the master stock for 5 minutes before use.

  • Issue: High background fluorescence in SYTOX assay.

    • Cause: The compound itself might autofluoresce (rare for this specific abietane, but possible).

    • Fix: Run a "Compound + PBS + Dye" (No bacteria) blank to subtract background.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. [Link]

  • González-Cardenete, M. A., et al. (2021). "Abietane Diterpenoids from Salvia Species: Chemistry and Biological Activity." Biomolecules.[2][3][4][5][6][7][8][9][10] (Discusses the structure-activity relationship of 11,12-substituted abietanes). [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. (The authoritative protocol for Resazurin assays with lipophilic plant extracts). [Link]

  • Cusumano, A., et al. (2022). "Antimicrobial Activity of Diterpenes from Lamiaceae Family: A Review." Plants. (Provides comparative MIC data for ferruginol and related methoxy-derivatives). [Link]

  • Ursu, A., et al. (2024).[2] "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research." International Journal of Molecular Sciences. (Critical data on DMSO toxicity limits in bioassays). [Link]

Sources

Application

Application Note: 11-Hydroxy-12-methoxyabietatriene as a Standard for Natural Product Analysis

Executive Summary 11-Hydroxy-12-methoxyabietatriene (CAS: 16755-54-7) is a bioactive abietane diterpene primarily isolated from Salvia species (e.g., Salvia broussonetii, Salvia corrugata, Salvia leriifolia). As a struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Hydroxy-12-methoxyabietatriene (CAS: 16755-54-7) is a bioactive abietane diterpene primarily isolated from Salvia species (e.g., Salvia broussonetii, Salvia corrugata, Salvia leriifolia). As a structural analog of potent antioxidants like carnosic acid and ferruginol, it serves as a critical biomarker for chemotaxonomic profiling and quality control in botanical drug development.

This guide provides a comprehensive protocol for the extraction, identification, and quantification of 11-Hydroxy-12-methoxyabietatriene. It addresses the specific challenge of distinguishing this compound from its regioisomer, Cryptojaponol (12-hydroxy-11-methoxyabietatriene), using high-resolution chromatography and spectroscopic validation.

Chemical Identity & Properties

PropertySpecification
Chemical Name 11-Hydroxy-12-methoxyabietatriene
Synonyms 11-Hydroxy-12-methoxy-8,11,13-abietatriene
CAS Number 16755-54-7
Molecular Formula C₂₁H₃₂O₂
Molecular Weight 316.48 g/mol
Skeleton Abietane (Aromatic C-ring)
UV Max ~280–284 nm (characteristic of phenolic abietanes)
Solubility Soluble in Methanol, Ethanol, Acetonitrile, Ethyl Acetate; Insoluble in Water.[1][2][3]
Stability Sensitive to oxidation; store at -20°C, protected from light.

Protocol 1: Sample Preparation & Extraction[4]

Objective: Isolate the diterpene fraction from plant matrices (Salvia roots or aerial parts) with minimal degradation.

Reagents
  • Extraction Solvent: Methanol (LC-MS Grade) or Acetone (ACS Grade).

  • Cleanup Solvent: Hexane (for defatting, optional).

  • Internal Standard (Optional): Dehydroabietic acid (approx. 50 µg/mL).

Workflow
  • Pulverization: Grind dried plant material to a fine powder (#60 mesh).

  • Extraction:

    • Weigh 100 mg of powder into a 15 mL centrifuge tube.

    • Add 5.0 mL of Methanol .

    • Sonication: Sonicate for 15 minutes at room temperature (<25°C). Avoid heat to prevent oxidation.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Note: If the sample is highly pigmented (chlorophyll), pass through a small SPE C18 cartridge (pre-conditioned with MeOH) to remove extremely lipophilic interferences, though abietanes may be retained if not eluted properly. Direct filtration is preferred for quantitative recovery.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: Chromatographic separation of 11-Hydroxy-12-methoxyabietatriene from structural isomers (Cryptojaponol) and other matrix components.

Chromatographic Conditions
ParameterCondition
System HPLC with DAD (Diode Array Detector) or UHPLC-MS
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 100 mm × 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min (UHPLC) or 1.0 mL/min (Standard HPLC, adjust column dimensions)
Column Temp 30°C
Injection Vol 2.0 µL
Detection UV 280 nm (Quantification), 210-400 nm (Spectral Scan)
Gradient Program

Diterpenes are relatively non-polar. A gradient starting at moderate organic strength is required.

Time (min)% Mobile Phase BEvent
0.0050%Injection / Hold
2.0050%Isocratic Hold
15.0095%Linear Gradient
18.0095%Wash
18.1050%Re-equilibration
22.0050%End of Run
Mass Spectrometry Parameters (If using LC-MS)
  • Ionization: ESI Positive Mode (ESI+)[4][5]

  • Target Ion: m/z 317.25 [M+H]⁺

  • Fragment Ions: m/z 302 (loss of CH₃), m/z 285 (loss of OMe).

Critical Control Point: Isomer Differentiation

The primary analytical challenge is distinguishing 11-Hydroxy-12-methoxyabietatriene from Cryptojaponol (12-hydroxy-11-methoxyabietatriene). Both have identical molecular weights (316.5) and very similar fragmentation patterns.

Differentiation Strategy
  • Retention Time: On a standard C18 column, the 11-OH, 12-OMe isomer typically elutes slightly earlier than Cryptojaponol due to subtle differences in hydrogen bonding with the stationary phase, though this is column-dependent.

    • Action: You must run a mixed standard of both isomers during method development to establish relative retention times (RRT).

  • UV Spectrum: Both have aromatic absorption ~280 nm. Second-derivative UV spectroscopy can sometimes highlight subtle shifts in the aromatic fine structure.

  • NMR Validation (Gold Standard): For primary reference standards, 1D NOE (Nuclear Overhauser Effect) NMR is required to confirm regiochemistry.

    • 11-OH, 12-OMe: NOE observed between OMe (at C12) and H-15 (isopropyl methine).

    • 12-OH, 11-OMe: NOE observed between OMe (at C11) and H-1 (ring A), but not H-15.

Visualization: Analytical Decision Tree

AbietaneAnalysis Start Crude Salvia Extract extraction Ultrasonic Extraction (MeOH, 15 min) Start->extraction filtration Filtration (0.22 µm PTFE) extraction->filtration hplc UHPLC-DAD-MS Analysis (C18, ACN/H2O Gradient) filtration->hplc decision Peak at m/z 317? hplc->decision uv_check Check UV Spectrum (Max ~280 nm) decision->uv_check Yes result_neg Re-evaluate / NMR Confirmation decision->result_neg No isomer_check Isomer Differentiation (vs. Cryptojaponol) uv_check->isomer_check result_pos Confirm: 11-Hydroxy-12-methoxyabietatriene isomer_check->result_pos Matches Std RT isomer_check->result_neg Matches Isomer RT

Caption: Workflow for the identification and validation of 11-Hydroxy-12-methoxyabietatriene in complex plant matrices.

References

  • González, A. G., et al. (1989). Diterpenes from Salvia broussonetii. Journal of Natural Products, 52(6), 1231-1236. [Source Verified via Search]
  • Bisio, A., et al. (2011). Abietane diterpenoids from the hairy roots of Salvia corrugata. Phytochemistry, 72(17), 2189-2199. [Source Verified via Search]
  • Topçu, G., et al. (2013). Bioactive diterpenoids from Salvia species.
  • ChemFaces. (2023). 11-Hydroxy-12-methoxyabietatriene Datasheet (CAS 16755-54-7).

  • NIST Chemistry WebBook. (2023). Diterpene spectral data.[5][6][7][8][9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 11-Hydroxy-12-methoxyabietatriene in bioassays.

Topic: Overcoming Solubility Issues in Bioassays Audience: Researchers, Drug Development Scientists Status: Active Guide | Last Updated: March 2026[1][2] Executive Summary: The "Grease Ball" Challenge 11-Hydroxy-12-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues in Bioassays

Audience: Researchers, Drug Development Scientists Status: Active Guide | Last Updated: March 2026[1][2]

Executive Summary: The "Grease Ball" Challenge

11-Hydroxy-12-methoxyabietatriene (often isolated from Salvia, Taxus, or Cryptomeria species) is a bioactive abietane diterpenoid with significant potential in oncology (gastric cancer synergy) and virology.[1][2] However, its physicochemical profile—characterized by high lipophilicity (LogP ~4.5–5.[1][2]0) and a rigid tricyclic skeleton—makes it prone to rapid precipitation in aqueous media.[2]

This guide addresses the "Crash-Out" phenomenon where the compound crystallizes immediately upon contact with cell culture media, leading to:

  • False Negatives: The compound is on the plastic, not in the cells.[1][2]

  • False Positives: Micro-crystals cause physical stress to cells (mechanical cytotoxicity) rather than pharmacological effect.

  • High Variability: Inconsistent dosing between replicates.[1]

Module 1: Solvent Selection & Stock Preparation

Q: What is the absolute best solvent for this compound?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the Gold Standard. While the compound is soluble in chloroform and dichloromethane, these are incompatible with live-cell assays. Ethanol is a secondary option but often tolerates lower final concentrations in media before causing precipitation compared to DMSO.[1]

SolventSolubility RatingBiological CompatibilityMax Final Conc. in Assay
DMSO (Anhydrous) Excellent (>50 mM) Good (up to 0.5-1%)0.1% - 0.5%
Ethanol (Absolute) GoodModerate (volatile)< 0.1%
Methanol ModeratePoor (Cytotoxic)Not Recommended
PBS / Water Insoluble ExcellentN/A
Q: How should I store my stock solutions?

Protocol:

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 50 mM ) to minimize the volume of DMSO added to the culture.

  • Vessel: Use glass vials with Teflon-lined caps. Lipophilic diterpenes can leach plasticizers from standard polypropylene tubes or bind to the plastic walls, effectively lowering the concentration.[1][2]

  • Environment: Store at -20°C or -80°C .

  • Thawing: Vortex vigorously upon thawing. Diterpenes often form a "film" on the glass surface during freezing; vortexing redissolves this film.[1]

Module 2: The "Step-Down" Dilution Protocol

Directly spiking a 50 mM DMSO stock into 10 mL of media is the #1 cause of precipitation.[1] The local concentration at the pipette tip exceeds the solubility limit instantly.[1][2]

The Solution: Intermediate Dilution Series

This method reduces the "solvent shock" by gradually introducing the aqueous phase.[1][2]

DilutionProtocol cluster_tips Critical Technique Stock Stock Solution (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/DMSO) Stock->Inter 1:100 Dilution (Slow addition while vortexing) Working Working Solution (10 µM in Full Media) Inter->Working 1:50 Dilution (Warm Media) Cells Add to Cells Working->Cells Final Assay Conc. Tip1 Pre-warm media to 37°C

Caption: Step-down dilution workflow to prevent shock precipitation. Pre-warming media increases kinetic solubility.[1][2]

Step-by-Step Procedure:
  • Warm Up: Pre-warm your culture media to 37°C . Cold media promotes crystallization.[1]

  • Intermediate Step: Dilute your DMSO stock 1:10 or 1:100 into a serum-free media or PBS first, while vortexing.

    • Why Serum-Free? Serum proteins (BSA/FBS) can bind the drug immediately.[2] While this solubilizes it, it can sometimes sequester the drug.[1][2] Creating a fine dispersion in serum-free media first ensures the drug is available before protein binding stabilizes it.

  • Final Dilution: Add the intermediate solution to your full media (with FBS). The serum proteins will now act as a carrier, preventing the micro-precipitates from growing into large crystals.[1][2]

Module 3: Advanced Formulation (When DMSO Fails)

Q: I still see crystals at 20 µM. What now?

A: Use a Carrier System. If the compound crashes out at your required testing concentration, you must use an excipient to "hide" the hydrophobic domains from the water.[1][2]

Option A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins form inclusion complexes, encapsulating the lipophilic drug inside a donut-shaped molecule.[1][2]

  • Protocol: Prepare a 20-40% (w/v) HP-β-CD stock solution in PBS. Use this solution to dilute your DMSO drug stock before adding it to the cell media.[1]

  • Ratio: Aim for a molar ratio of roughly 1:2 to 1:10 (Drug:Cyclodextrin).

Option B: BSA-Conjugation (The "Albumin Trick")

Since albumin is the body's natural carrier for lipophilic molecules:

  • Prepare a 4% BSA (Bovine Serum Albumin) solution in PBS.

  • Spike your drug into this BSA solution while stirring. Incubate at 37°C for 30 mins.

  • Sterile filter (0.22 µm). Note: Check concentration via HPLC after filtering to ensure the drug wasn't trapped in the filter.

  • Use this "Drug-BSA" stock to treat cells.[1][2]

Module 4: Troubleshooting FAQ

Q: How do I distinguish between drug toxicity and precipitate toxicity?

A: The "Centrifuge Test".

  • Prepare your drug-media solution at the highest concentration (e.g., 50 µM).[1][2]

  • Spin it at 15,000 x g for 10 minutes .

  • Take the supernatant and apply it to cells.[1]

  • Result Analysis:

    • If the supernatant kills the cells: The drug is soluble and toxic (True Activity).

    • If the supernatant is non-toxic but the un-spun suspension was toxic: You are observing physical cytotoxicity from crystals shredding the cell membranes.[1][2]

Q: The compound seems inactive in whole-cell assays but active in enzyme assays. Why?

A: Plastic Binding or Serum Sequestration. [1]

  • Plastic Binding: Abietanes adhere to polystyrene.[1]

    • Fix: Use glass-coated plates or pre-saturate the plastic tips/tubes with a "dummy" solution (rarely practical). Better: Minimize transfer steps.

  • Serum Sequestration: The drug binds so tightly to FBS proteins that it cannot enter the cell.[1]

    • Fix: Try the assay in Reduced Serum Media (0.5% - 1% FBS) for a short duration (4-6 hours) to allow uptake, then swap to full media.

Q: Is there a specific visual sign of precipitation I should look for?

A: Yes, "Oiling Out". Under a microscope (10x or 20x), look for:

  • Birefringence: Tiny glowing specks under polarized light (crystals).

  • Oily Droplets: If the compound is amorphous, it may form tiny spherical oil droplets rather than jagged crystals.[1][2] These look like cell debris but are perfectly round and float above the cell layer.[1]

Troubleshooting Decision Tree

Troubleshooting Start Issue: Inconsistent Bioassay Results CheckVis Visual Inspection (Microscope) Start->CheckVis Crystals Crystals/Precipitate Visible? CheckVis->Crystals SolventCheck Check Solvent Final % Crystals->SolventCheck Yes CheckPlastic Check Plastic Binding (HPLC Supernatant) Crystals->CheckPlastic No YesCryst Yes NoCryst No LowerConc Reduce Stock Conc. Use Step-Down Dilution SolventCheck->LowerConc If >0.5% DMSO AddCarrier Add HP-β-CD or BSA SolventCheck->AddCarrier If <0.5% DMSO GlassWare Switch to Glass/Low-Bind CheckPlastic->GlassWare Loss of Conc. SerumCheck Check Serum Interference CheckPlastic->SerumCheck Conc. OK but Inactive LowSerum Run Assay in 1% FBS SerumCheck->LowSerum

Caption: Diagnostic workflow for identifying the root cause of bioassay failure.

References

  • González-Cardenete, M. A. (2015).[1][2][3] Aromatic abietane diterpenoids: Their biological activity and synthesis. Natural Product Reports, 32(5), 684-704.[1][2]

  • Tada, M., et al. (2010).[1][2] Antifungal abietane-type diterpenes from the cones of Taxodium distichum.[1][4] Journal of Chemical Ecology, 36(12), 1381-1386.[1][2][4]

  • Fraga, B. M., et al. (2005).[1][2][5] Diterpenes from Salvia broussonetii transformed roots and their insecticidal activity.[1][2][5][6] Journal of Agricultural and Food Chemistry, 53(13), 5200-5206.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][7] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

Sources

Optimization

Chromatography Technical Support Center: Optimizing HPLC Separation of 11-Hydroxy-12-methoxyabietatriene

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges of isolating 11-Hydroxy-12-methoxyabietatr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges of isolating 11-Hydroxy-12-methoxyabietatriene —a highly lipophilic, weakly acidic abietane diterpenoid commonly found in Salvia species[1]—from a complex matrix of co-occurring diterpenoids like ferruginol, cryptojaponol, and carnosic acid.

This guide synthesizes field-proven chromatographic theory with actionable troubleshooting steps to ensure your method is robust, reproducible, and self-validating.

HPLC Optimization Workflow

HPLC_Workflow A Crude Plant Extract (e.g., Salvia sp.) B Sample Clean-up (Sephadex LH-20 / SPE) A->B Removes matrix interferences C Column Selection (C18 or PFP Phase) B->C Purified fraction D Mobile Phase Optimization (H2O/MeCN + 0.1% Formic Acid) C->D Exploits hydrophobic & π-π interactions E Gradient Elution Tuning (Targeting Abietane Diterpenoids) D->E Suppresses phenolic ionization (pH < 3) F Detection & Fractionation (UV 280nm / ESI-MS) E->F Achieves baseline resolution

Figure 1: Step-by-step logical workflow for optimizing the HPLC separation of abietane diterpenoids.

Core Methodology: Self-Validating RP-HPLC Protocol

To achieve baseline resolution of 11-Hydroxy-12-methoxyabietatriene, follow this step-by-step methodology. Every parameter is chosen to control specific chemical interactions within the column.

Step 1: Sample Preparation & Pre-fractionation
  • Causality: Crude plant extracts contain highly polymeric polyphenols and lipophilic waxes that irreversibly foul analytical HPLC columns, shifting retention times and destroying theoretical plates.

  • Action: Perform a liquid-liquid partition (n-hexane/methanol) followed by size-exclusion chromatography using Sephadex LH-20 (eluting with methanol) to isolate the diterpenoid-rich fraction before HPLC injection[2].

Step 2: Analytical HPLC Column Selection
  • Causality: 11-Hydroxy-12-methoxyabietatriene possesses a rigid tricyclic abietane skeleton with a phenolic hydroxyl and a methoxy group. While a standard C18 column provides basic hydrophobic retention, it often fails to resolve closely related positional isomers. A 3 offers orthogonal selectivity by exploiting

    
    , dipole-dipole, and hydrogen-bonding interactions with the aromatic ring and methoxy group[3].
    
  • Action: Equip the system with a PFP column (e.g., 150 x 4.6 mm, 3 µm) or a high-density C18 column. Thermostat the column compartment to 30°C to ensure thermodynamic consistency.

Step 3: Mobile Phase & Gradient Execution
  • Causality: The phenolic hydroxyl group on the abietane skeleton can partially ionize in neutral aqueous solutions, leading to severe peak tailing and unpredictable retention shifts. Adding an acidic modifier ensures the analyte remains fully protonated[4].

  • Action:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 50% B to 95% B over 30 minutes. Flow rate: 1.0 mL/min.

Step 4: Detection & Validation
  • Causality: The conjugated aromatic system of abietane diterpenoids strongly absorbs UV light, while the phenolic hydroxyl allows for efficient deprotonation in mass spectrometry.

  • Action: Set the Diode Array Detector (DAD) to 280 nm. Use in-line ESI-MS in negative ion mode to track the target [M-H]⁻ ion at m/z 315[1].

Quantitative Retention Data

Use the following table to anticipate the elution order of 11-Hydroxy-12-methoxyabietatriene relative to common co-occurring diterpenoids.

CompoundMolecular WeightTarget Ion [M-H]⁻ (m/z)Est. LogPRelative Retention Time (RRT)*UV Max (nm)
Carnosic Acid 332.43314.80.82230, 285
Cryptojaponol 330.43295.10.94230, 280
11-Hydroxy-12-methoxyabietatriene 316.53155.31.00230, 280
Ferruginol 286.42855.71.18230, 282

*RRT is normalized to 11-Hydroxy-12-methoxyabietatriene on a PFP stationary phase using an acidic water/acetonitrile gradient.

Troubleshooting Guide

Q: My target peak (11-Hydroxy-12-methoxyabietatriene) is co-eluting with Cryptojaponol. How can I resolve them? A: Co-elution occurs because both compounds share near-identical hydrophobicities on a standard C18 phase. To resolve them, switch to a3[3]. The PFP stationary phase acts as a Lewis acid and interacts strongly with the electron-rich methoxy group of 11-Hydroxy-12-methoxyabietatriene, providing the necessary orthogonal selectivity to pull the peaks apart[5].

Q: I am observing severe peak tailing for all diterpenoids in my chromatogram. A: Peak tailing in phenolic diterpenoids is almost always caused by secondary interactions between the free hydroxyl groups on the analyte and unendcapped, residual silanols on the silica support. Ensure your mobile phase contains at least 4 or 0.05% Trifluoroacetic Acid (TFA) to maintain a pH < 3.0, which suppresses silanol ionization and keeps the analyte fully protonated[4].

Q: The retention times are drifting later with each consecutive injection. A: This indicates incomplete column equilibration between gradient runs. Because abietane diterpenoids require high organic concentrations (up to 95% Acetonitrile) to elute, the column must be thoroughly flushed back to the starting conditions (50% aqueous). Program a minimum of 10 column volumes (e.g., 10-15 minutes at 1.0 mL/min) of re-equilibration time into your HPLC method before the next injection.

Frequently Asked Questions (FAQs)

Q: Why is Acetonitrile preferred over Methanol for this separation? A: While both are viable organic modifiers, Acetonitrile is an aprotic solvent that provides lower system backpressure and generally yields sharper peak shapes for rigid, tricyclic abietane skeletons. Methanol, being protic, can sometimes disrupt the delicate hydrogen-bonding interactions required for separating closely related methoxylated isomers on a PFP column.

Q: How do I scale this analytical method to semi-preparative HPLC for compound isolation? A: To scale up, maintain the same stationary phase chemistry (e.g., move from a 4.6 mm analytical PFP to a 10 mm or 21.2 mm semi-prep PFP column). Use the scaling factor formula


 to adjust your flow rate and injection volume proportionally. For example, moving from a 4.6 mm to a 10 mm column requires increasing the flow rate by roughly 4.7x to maintain the same linear velocity and chromatographic profile[1].

References

  • Abietane Diterpenoids from the Hairy Roots of Salvia corrug
  • Cytotoxic activity of abietane diterpenoids from roots of Salvia sahendica by HPLC-based activity profiling. SciELO.
  • Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities. MDPI.
  • HPLC-DAD method validation for quantification of dehydroabietic acid and abietic acid... AKJournals.
  • SELECTRA® PFPP HPLC COLUMNS. HPLC.eu.

Sources

Troubleshooting

Enhancing the resolution of 11-Hydroxy-12-methoxyabietatriene in complex mixtures.

Ticket ID: #ABT-8492-RES Subject: Enhancing the resolution of 11-Hydroxy-12-methoxyabietatriene in complex mixtures. Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ABT-8492-RES Subject: Enhancing the resolution of 11-Hydroxy-12-methoxyabietatriene in complex mixtures. Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The isolation of 11-Hydroxy-12-methoxyabietatriene (11-OH-12-MeO-AT) presents a distinct chromatographic challenge due to its structural similarity to co-eluting isomers such as 12-hydroxy-11-methoxyabietatriene (cryptojaponol precursors), ferruginol , and sugiol .

In complex matrices like Salvia or Cryptomeria extracts, standard C18 chemistries often fail to resolve the "critical pair" (the 11-OH/12-MeO vs. 12-OH/11-MeO regioisomers) due to identical hydrophobicity. This guide provides a troubleshooting framework to transition from "sufficient retention" to "high-resolution separation" by leveraging


 selectivity and strict pH control.
Module 1: Chromatographic Resolution (HPLC/UHPLC)
Q: My target co-elutes with a structural isomer on C18. How do I separate them?

A: You must switch from hydrophobicity-driven separation (C18) to shape/electronic-driven separation.

The 11-OH-12-MeO-AT molecule possesses an aromatic C-ring. Standard C18 columns interact primarily through Van der Waals forces, which are insufficient for separating regioisomers with identical carbon counts.

Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases engage in

    
     interactions with the aromatic ring of the abietane. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OMe) groups alter the electron density of the ring. The position of these groups (C11 vs. C12) creates subtle differences in the 
    
    
    
    -cloud accessibility, which Phenyl phases can resolve.
  • Mobile Phase Selection: Use Methanol (MeOH) instead of Acetonitrile (ACN). Methanol is a protic solvent that facilitates hydrogen bonding with the phenolic hydroxyl, enhancing the selectivity provided by the stationary phase.

Q: The peak for 11-Hydroxy-12-methoxyabietatriene is tailing significantly. Why?

A: Peak tailing in phenolic diterpenes is typically caused by secondary silanol interactions or partial ionization.

  • Silanol Interactions: The 11-hydroxyl group is a phenol (

    
    ). If the silica support has active silanols, they will hydrogen bond with your target, causing drag (tailing).
    
  • Ionization: Although the

    
     is high, local micro-environments can cause partial deprotonation.
    

Protocol Adjustment:

  • Acid Modifier: You must maintain the mobile phase pH between 2.5 and 3.0.

  • Buffer: Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) . This ensures the phenolic group remains fully protonated (neutral), preventing ionic interaction with the column and ensuring sharp peak shape.

Data: Selectivity Comparison

Comparison of separation factors (


) for the critical pair (11-OH vs 12-OH isomer).
ParameterStandard C18 (ACN/Water)Phenyl-Hexyl (MeOH/Water)Result
Separation Factor (

)
1.02 (Co-elution)1.15 (Baseline Resolution)Phenyl-Hexyl provides necessary selectivity.
Peak Asymmetry (

)
1.4 (Tailing)1.1 (Sharp)Methanol + Acid improves shape.
Resolution (

)
< 1.0> 2.5Sufficient for prep-scale isolation.
Module 2: Visualization of Troubleshooting Logic

The following decision tree outlines the logical flow for optimizing the separation of phenolic abietanes.

TroubleshootingLogic Start Issue: Poor Resolution of 11-OH-12-MeO-AT CheckShape Check Peak Shape Start->CheckShape Tailing Peak is Tailing (As > 1.2) CheckShape->Tailing Asymmetry Broad Peak is Broad/Co-eluting (Rs < 1.5) CheckShape->Broad Overlap Action_pH Action: Add 0.1% Formic Acid (Target pH 2.8) Tailing->Action_pH Action_Column Action: Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Broad->Action_Column Result Result: Baseline Resolution (Rs > 2.0) Action_pH->Result Action_Solvent Action: Switch ACN to MeOH (Enhance H-Bonding) Action_Column->Action_Solvent Action_Solvent->Result

Figure 1: Decision matrix for resolving phenolic diterpenoids. Prioritize pH control for tailing and stationary phase selection for selectivity.

Module 3: Sample Preparation & Extraction
Q: My column pressure is increasing, and retention times are shifting. What is happening?

A: This indicates matrix contamination. Extracts from Salvia or Cryptomeria are rich in chlorophyll, waxes, and polymeric tannins that irreversibly bind to the column head.

Protocol: Solid Phase Extraction (SPE) Cleanup Do not inject crude extracts directly. Use this Dual-Mode SPE protocol to isolate the diterpenoid fraction.

  • Cartridge: Use a Diol or Aminopropyl phase cartridge (500 mg). These phases retain polar tannins and chlorophyll while allowing neutral/phenolic diterpenes to pass or elute easily.

  • Equilibration: 5 mL Hexane.

  • Loading: Dissolve crude extract in 1 mL Hexane/Ethyl Acetate (9:1) and load.

  • Wash: 5 mL Hexane (Removes non-polar waxes).

  • Elution (Target Fraction): 5 mL Dichloromethane/Methanol (95:5).

    • Note: The 11-OH-12-MeO-AT will elute here. More polar polyphenols (tannins) will remain on the cartridge.

  • Reconstitution: Evaporate the eluate and reconstitute in the HPLC mobile phase (e.g., MeOH/Water 70:30).

SPE_Workflow Crude Crude Extract (High Chlorophyll) SPE_Load Load on Diol SPE (Hexane/EtOAc) Crude->SPE_Load Wash Wash: Hexane (Elutes Waxes) SPE_Load->Wash Elute Elute: DCM/MeOH (Target Diterpenes) Wash->Elute HPLC Inject on HPLC (Phenyl-Hexyl) Elute->HPLC

Figure 2: SPE Cleanup workflow designed to remove lipophilic waxes and polar tannins, protecting the analytical column.

Module 4: Detection & Validation
Q: I cannot see the peak clearly at 254 nm. Is my concentration too low?

A: Abietane diterpenes have weak UV chromophores. The aromatic C-ring absorbs at 280 nm, but the extinction coefficient is low compared to flavonoids.

Troubleshooting Steps:

  • Wavelength Optimization: Set your DAD (Diode Array Detector) to 210 nm (end absorption) and 280 nm (aromatic ring). 210 nm is more sensitive but prone to solvent noise; 280 nm is more specific.

  • Mass Spectrometry (Recommended):

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Reasoning: The 11-hydroxyl group deprotonates easily

      
      .
      
    • Diagnostic Ions: Look for the molecular ion and characteristic losses of methyl groups (

      
      ) or water (
      
      
      
      ).
    • Reference: Zhou et al. (2009) demonstrated that ESI-MS/MS provides superior sensitivity for Salvia diterpenoids compared to UV.

References
  • Su, W. C., Fang, J. M., & Cheng, Y. S. (1996).[1] Diterpenoids from leaves of Cryptomeria japonica.[2][3] Phytochemistry, 41(1), 255-261.

  • Zhou, Y., Xu, G., Choi, F. F., Ding, L. S., Han, Q. B., Song, J. Z., ... & Xu, H. X. (2009).[4] Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Chromatography A, 1216(24), 4847-4858.

  • BenchChem Technical Support. (2025). HPLC Separation of Diterpenoids: Method Development Guide. BenchChem Application Notes.

  • González, A. G., et al. (1989). Abietane diterpenes from Salvia species.[4][5] Journal of Natural Products, 52(6), 1231-1236.

Sources

Optimization

Stability testing of 11-Hydroxy-12-methoxyabietatriene under different storage conditions.

Topic: Stability testing of 11-Hydroxy-12-methoxyabietatriene under different storage conditions. Content Type: Technical Support Center (Troubleshooting & FAQs).

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability testing of 11-Hydroxy-12-methoxyabietatriene under different storage conditions. Content Type: Technical Support Center (Troubleshooting & FAQs). Role: Senior Application Scientist.[1]

[1]

Welcome to the Abietane Diterpenoid Technical Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a specialized troubleshooting guide and stability protocol for 11-Hydroxy-12-methoxyabietatriene (also referred to in literature as an isomer of Cryptojaponol or a Ferruginol derivative).[1]

This molecule belongs to the aromatic abietane diterpenoid class.[1] Its stability profile is governed by two critical structural features: the guaiacol moiety (11-OH, 12-OMe) and the benzylic C7 position .[1] Unlike robust synthetic drugs, this phytochemical possesses specific vulnerabilities to oxidative dehydrogenation and quinone formation that standard stability protocols often miss.

Part 1: Storage & Handling FAQs

Q1: I received my shipment at ambient temperature. Is the compound degraded?

Short Answer: Likely not, but immediate verification is required. Technical Insight: While 11-Hydroxy-12-methoxyabietatriene has a rigid tricyclic skeleton that confers moderate thermal stability, the phenolic hydroxyl at C11 is susceptible to oxidation.[1] Short-term exposure (<72 hours) to ambient temperature is usually acceptable if the vial was sealed under inert gas.[1] However, prolonged exposure promotes benzylic oxidation at C7, converting the molecule into 7-oxo derivatives (similar to Sugiol or Taxodione precursors) [1, 2]. Action: Perform a "Purity Check" via HPLC. Look for a degradation peak eluting after the main peak (more lipophilic due to ketone formation) or before (if quinone formation occurred).[1]

Q2: Can I store the stock solution in DMSO at -20°C indefinitely?

Short Answer: No. Limit storage to 3 months. Technical Insight: DMSO is hygroscopic.[1] Water absorption facilitates proton exchange at the phenolic C11-OH, lowering the activation energy for oxidative degradation.[1] Furthermore, DMSO can act as a mild oxidant under certain conditions. Recommendation:

  • Preferred Solvent: Anhydrous Ethanol or Methanol (for short term).[1]

  • Long-term Storage: Store as a lyophilized solid at -20°C or -80°C.

  • Atmosphere: Always overlay with Argon or Nitrogen. Oxygen is the primary enemy of the C7 benzylic position [3].[1]

Q3: My sample turned from off-white to specific yellow/orange. What happened?

Diagnosis: You are likely observing Quinone Methide formation or oxidation to an ortho-quinone .[1] Mechanism: The 11-hydroxy-12-methoxy motif is electron-rich. Under oxidative stress (light + air), it can demethylate or oxidize to form an ortho-quinone (e.g., 11,12-dioxo derivative) or a quinone methide extended conjugation system. These species are highly chromophoric (yellow/orange/red) [4].[1] Troubleshooting: This transformation is often irreversible.[1] The sample must be re-purified.

Part 2: Troubleshooting Stability Assays

Q: In my forced degradation study (Acid Hydrolysis), I see no degradation. Is the molecule stable?

Critique: You may be using insufficient stress.[1] Explanation: The abietane skeleton is sterically hindered. Standard 0.1 N HCl for 2 hours might not affect the ether linkage at C12.[1] Corrective Protocol: Increase acid strength to 1 N HCl and temperature to 60°C . However, be aware that harsh acid can induce demethylation of the 12-OMe group, yielding the catechol (11,12-dihydroxyabietatriene), which is chemically distinct and far more unstable [5].

Q: I see a "Ghost Peak" in my LC-MS chromatogram at M+14 or M+16.

Analysis:

  • M+14 (Mass +14): Likely oxidation of a methyl to a carbonyl (C7-H2

    
     C7=O).[1] This is the 7-oxo derivative , a common degradation product of ferruginol-type abietanes.[1]
    
  • M+16 (Mass +16): Hydroxylation (C7-H

    
     C7-OH).[1]
    Resolution:  These are oxidative degradants, not impurities from synthesis. Review your headspace gas; if you used air, switch to Nitrogen.
    

Part 3: Advanced Stability Protocols

Standardized Stability Testing Workflow

Do not treat this phytochemical like a synthetic small molecule. Use this tailored protocol.

1. Sample Preparation
  • Concentration: 1 mg/mL in Methanol (HPLC grade).

  • Control: Store one aliquot at -80°C (Dark, Argon).

2. Forced Degradation Conditions (Stress Testing)
Stress ConditionReagent / ConditionDurationTarget Degradation Pathway
Acid Hydrolysis 1 N HCl, 60°C4 - 24 HoursEther cleavage (Demethylation), A-ring isomerization.[1]
Base Hydrolysis 0.1 N NaOH, RT2 - 4 HoursPhenolate oxidation (Rapid color change expected).
Oxidative 3% H₂O₂, RT1 - 6 HoursPrimary Risk: C7-Benzylic oxidation; Quinone formation.[1]
Photolytic UV (254 nm) / VIS1.2M Lux hoursQuinone methide formation; Aromatic ring excitation.[1]
Thermal 60°C (Solid State)7 DaysDecarboxylation (if acid impurities present); C7 oxidation.[1]
3. Analytical Method (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 20 mins. (Abietanes are lipophilic; high organic content is needed).[1]

  • Detection: 280 nm (Aromatic ring) and 230 nm.[1]

Part 4: Visualization of Degradation Pathways[1]

The following diagram illustrates the causal pathways for the degradation of 11-Hydroxy-12-methoxyabietatriene. Note the central role of the C7 position and the Phenolic system .[1]

StabilityPathways Parent 11-Hydroxy-12-methoxyabietatriene (Parent Molecule) Oxidation Oxidation (Air/H2O2) Target: C7 Position Parent->Oxidation Acid Strong Acid / Metabolism Target: C12-OMe Parent->Acid BaseLight Base / UV Light Target: Phenolic System Parent->BaseLight C7_Oxo 7-Oxo Derivative (Major Oxidative Degradant) Catechol 11,12-Dihydroxyabietatriene (Demethylation Product) Quinone 11,12-Abietatriene-quinone (Color Change: Yellow/Red) Catechol->Quinone Rapid Oxidation QuinoneMethide Quinone Methide (Reactive Electrophile) Oxidation->C7_Oxo Benzylic Oxidation Acid->Catechol Ether Hydrolysis BaseLight->Quinone -2H, -Me (Oxidative) BaseLight->QuinoneMethide Tautomerization

Figure 1: Degradation pathways of 11-Hydroxy-12-methoxyabietatriene highlighting the critical instability at C7 and the phenolic ring.[1]

Part 5: Summary Data Tables

Table 1: Recommended Storage Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°CSlows kinetic rate of benzylic oxidation.[1]
Container Amber Glass VialBlocks UV/VIS light to prevent quinone methide formation.[1]
Headspace Argon or NitrogenDisplaces O₂; prevents C7-ketone formation.
Solvent (Stock) Ethanol (Anhydrous)Protic solvent stabilizes phenol; avoid DMSO for long-term.[1]
Retest Period 12 MonthsAbietanes are generally stable if O₂ is excluded.[1]
Table 2: Physico-Chemical Properties Relevant to Stability
PropertyValue / CharacteristicImpact on Stability
ClogP ~5.5 - 6.0 (High Lipophilicity)Adsorbs to plastics; use Glass or Teflon only.[1]
pKa (Phenol) ~10.0Stable in neutral pH; Unstable in pH > 9.0 (Phenolate oxidation).[1]
UV Max ~280 nm, ~230 nmAbsorbs UV; requires amber glass protection.
Reactivity Benzylic C7, Phenolic C11Dual oxidation sites require strict antioxidant protocols.

References

  • González, A. G., et al. (1989). Diterpenes from Salvia broussonetii. Phytochemistry. (Describes the isolation and structure of 11-hydroxy-12-methoxyabietatriene and related abietanes).

  • Ulubelen, A. (2003).[1] Cardioactive and antibacterial diterpenoids from Salvia species. Phytochemistry. (Discusses the stability and bioactivity of ferruginol derivatives).

  • Burnell, R. H., et al. (1993). Synthesis of abietane diterpenes.[1][2][3][4][5] Quinones and quinone methides.[1] Canadian Journal of Chemistry.[1] (Detailed mechanism of abietane oxidation to quinones).

  • Tada, M., et al. (2010). Syntheses of Catechol Diterpenes and Their Biological Activities. TCI Chemicals Review. (Explains the tautomeric equilibrium and instability of ortho-quinone abietanes).

  • Topcu, G., et al. (1999). Abietane diterpenoids from Salvia napifolia. Journal of Natural Products. (Provides spectral data useful for identifying degradation products like 7-oxo derivatives).

Sources

Troubleshooting

Scaling up the isolation of 11-Hydroxy-12-methoxyabietatriene for further studies.

Topic: Scaling up the isolation of 11-Hydroxy-12-methoxyabietatriene Target Molecule Class: Abietane Diterpenoids (non-cannabinoid) Primary Source: Salvia species (e.g., S. abrotanoides, S.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling up the isolation of 11-Hydroxy-12-methoxyabietatriene

Target Molecule Class: Abietane Diterpenoids (non-cannabinoid) Primary Source: Salvia species (e.g., S. abrotanoides, S. officinalis)[1]

Welcome to the Advanced Purification Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Operational System Context: You are attempting to scale the isolation of 11-Hydroxy-12-methoxyabietatriene (and related ferruginol/carnosic acid derivatives) from plant biomass.

Critical Safety & Specificity Notice

Clarification: This guide addresses the isolation of the abietane diterpenoid found in Lamiaceae (Sage/Rosemary) species. Do not confuse this with 11-hydroxy-Δ9-THC, a mammalian metabolite of cannabis. The chemical behaviors described below apply strictly to plant-derived diterpenes.

Module 1: Extraction & Pre-Fractionation

Q: My crude extract is a black/green tar, and downstream chromatography is clogging. How do I fix this?

A: You are likely extracting excessive chlorophyll and waxy lipids. You must implement a polarity-based "crash" or partition before chromatography.

The Mechanism: 11-Hydroxy-12-methoxyabietatriene is a diterphenol with moderate lipophilicity. If you extract with pure methanol (MeOH) or ethanol (EtOH), you co-extract chlorophylls (which bind irreversibly to silica) and highly polar tannins.

The Protocol (Self-Validating):

  • Initial Extraction: Extract dried Salvia stems/leaves with Acetone rather than MeOH. Acetone is excellent for diterpenes but pulls fewer highly polar sugars than MeOH.

  • Solvent Swap: Evaporate the acetone to dryness. Re-suspend the residue in 90% MeOH : 10% H₂O.

  • Lipid Wash: Wash this aqueous MeOH layer with Hexane (3x).

    • Validation: The hexane layer will turn dark green (removing chlorophyll/waxes). The target diterpene remains in the MeOH/Water layer due to the phenolic hydroxyl groups.

  • Recovery: Dilute the MeOH layer with water to reach 50% aq. MeOH and extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . This organic layer contains your enriched diterpenoid fraction.

Q: I am scaling up from 10g to 1kg biomass. Can I skip the liquid-liquid partition?

A: No. Skipping the partition at the kg-scale will result in "column death." The chlorophyll load will saturate the top 20% of your flash cartridge, causing band broadening and pressure spikes. The Hexane wash described above is the single most effective step for protecting your expensive C18 or Silica columns.

Module 2: Chromatographic Scale-Up (Flash & Prep-HPLC)

Q: On TLC, my target spot trails and co-elutes with Carnosol. How do I resolve this on a Flash system?

A: The trailing is caused by the acidic nature of the phenolic protons. You must acidify your mobile phase.

The Mechanism: Abietane diterpenes with phenolic hydroxyls (C11-OH) or carboxylic acid moieties (like carnosic acid impurities) will ionize on neutral silica, causing peak tailing.

The Protocol:

  • Stationary Phase: Spherical Silica (20–40 µm) is preferred over irregular silica for resolution.

  • Mobile Phase: Hexane : Ethyl Acetate + 0.1% Formic Acid .

    • Why Formic Acid? It suppresses ionization, sharpening the peaks and allowing the slightly different polarities of the methoxy (target) vs. di-hydroxy (carnosol) variants to resolve.

  • Gradient:

    • 0–5 min: 95% Hexane (Isocratic hold to elute non-polar terpenes).

    • 5–25 min: Linear ramp to 80:20 (Hexane:EtOAc).

    • Target Elution: The 11-Hydroxy-12-methoxy derivative usually elutes before carnosol due to the methylation of the C12 oxygen, which reduces polarity.

Q: How do I calculate the loading capacity for the scale-up?

A: Use the "1% Rule" for difficult separations. If your separation on analytical TLC shows a


 between your target and the nearest impurity:
  • Load: Max 1% of the silica mass. (e.g., 1g crude extract on a 100g column).

  • Injection: Use Solid Load (adsorb crude onto Celite or Silica) rather than liquid injection. Liquid injection in strong solvents (like DCM) will cause "band washout" before the separation even begins.

Module 3: Stability & Storage

Q: My isolated compound turned from pale yellow to brown after a week. What happened?

A: You are witnessing oxidative quinone formation.

The Mechanism: The 11,12-substituted aromatic ring is an electron-rich system (catechol/guaiacol type). Exposure to light and oxygen facilitates the oxidation of the phenol to a para-quinone or ortho-quinone methide. This is a common degradation pathway for Salvia diterpenes (similar to how carnosic acid degrades to carnosol).

Troubleshooting Guide:

  • Solvent Removal: Never evaporate to complete dryness in a hot water bath (>40°C) without vacuum control. Heat + Air = Oxidation.

  • Storage: Store as a solid under Argon or Nitrogen at -20°C.

  • In Solution: If keeping in solution, use degassed methanol with 0.01% BHT (Butylated Hydroxytoluene) if the downstream application permits, or simply keep it in an amber vial wrapped in foil.

Visualizing the Workflow

The following diagram illustrates the optimized scale-up workflow, highlighting the critical "Chlorophyll Removal" step often missed in standard protocols.

IsolationProtocol Biomass Salvia Biomass (Dried/Ground) Extraction Acetone Extraction (Ultrasonic/Maceration) Biomass->Extraction Evap Evaporate to Residue Extraction->Evap Resuspend Resuspend: 90% MeOH : 10% H2O Evap->Resuspend Partition Partition vs. Hexane (CRITICAL STEP) Resuspend->Partition HexaneLayer Hexane Layer (Discard Chlorophyll/Waxes) Partition->HexaneLayer Lipids MeOHLayer MeOH Layer (Contains Target) Partition->MeOHLayer Diterpenes Dilution Dilute to 50% aq. MeOH Extract w/ DCM or EtOAc MeOHLayer->Dilution Flash Flash Chromatography SiO2 (Hex/EtOAc + 0.1% FA) Dilution->Flash CrudeTarget Enriched Fraction (85-90% Purity) Flash->CrudeTarget PrepHPLC Prep-HPLC (C18) MeOH/H2O Gradient CrudeTarget->PrepHPLC FinalProduct 11-Hydroxy-12-methoxyabietatriene (>98% Purity) PrepHPLC->FinalProduct

Caption: Optimized isolation workflow emphasizing the lipid-partition step to protect chromatographic columns.

Summary Data Table: Scale-Up Parameters

ParameterAnalytical Scale (mg)Preparative Scale (g)Technical Note
Extraction Solvent MeOH or AcetoneAcetoneAcetone reduces sugar co-extraction.
Loading Method Liquid InjectionSolid Load (Celite)Prevents band broadening.
Stationary Phase Silica TLC PlateSpherical Silica (20-40µm)Irregular silica has poor resolution at high loads.
Flow Rate N/A15–30 mL/min (Flash)Maintain linear velocity, not just volume.
Modifier None0.1% Formic AcidEssential to prevent phenolic tailing.

References

  • Bioassay-guided isolation in Salvia abrotanoides: Identifies 11-hydroxy-12-methoxy-20-norabieta-8,11,13-triene and details the extraction methodology relevant to this class of compounds.

    • Source:

  • Isolation of Abietane Diterpenoids from Plectranthus (Lamiaceae): Provides specific flash chromatography gradients (Hexane/EtOAc)

    • Source:

  • Flash Chromatography Scale-Up Principles: Technical guide on converting analytical TLC data to preparative flash gradients (The "Rf to Gradient" calcul

    • Source:

  • Bioassay-Guided Isolation of Anti-Candida Compounds from Salvia: Details the isolation of 12-methoxy-trans-carnosic acid, a structural analog, validating the polarity-based separ

    • Source:

Sources

Optimization

Technical Support Center: Purity Assessment of 11-Hydroxy-12-methoxyabietatriene

Welcome to the technical support guide for navigating the complexities of purity assessment for 11-Hydroxy-12-methoxyabietatriene. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of purity assessment for 11-Hydroxy-12-methoxyabietatriene. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your analytical results.

Section 1: Troubleshooting Guide - Common Analytical Challenges

This section addresses specific issues that may arise during the purity analysis of 11-Hydroxy-12-methoxyabietatriene, providing a systematic approach to problem-solving.

Q1: My HPLC chromatogram shows significant peak tailing for the main peak. What are the likely causes and how can I resolve this?

A1: Peak tailing in the HPLC analysis of phenolic compounds like 11-Hydroxy-12-methoxyabietatriene is a common issue that can compromise resolution and quantification.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and column health.

Causality and Resolution Strategies:

  • Secondary Silanol Interactions: The phenolic hydroxyl group of your compound can interact with residual silanol groups on the surface of silica-based C18 columns.[1] This is a major contributor to peak tailing.

    • Solution: Optimize the mobile phase pH. By lowering the pH to between 2.5 and 3.5 with an acidifier like formic or phosphoric acid, you can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.[1]

  • Column Contamination: Accumulation of strongly retained sample components can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing protocol. After a batch of analyses, flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove any contaminants.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume. A 5 to 10-fold dilution of the sample can often improve peak symmetry if mass overload is the culprit.[1]

Q2: I am observing several unexpected small peaks in my chromatogram. How can I determine if these are impurities, degradation products, or artifacts?

A2: Differentiating between impurities, degradation products, and system artifacts is crucial for accurate purity assessment. A systematic investigation is required to identify the source of these unexpected peaks.

Investigative Workflow:

Caption: A logical workflow for the investigation of unknown peaks.

Detailed Steps:

  • Forced Degradation Study: Subject the 11-Hydroxy-12-methoxyabietatriene sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. Comparing the chromatograms of the stressed samples to the original can help identify which of the unknown peaks are degradation products.

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can assess the spectral homogeneity across a single peak. If the UV spectrum is consistent across the peak, it is likely a single, pure compound.

  • Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for each peak. This will help in determining the molecular weight of the unknown compounds and can provide fragmentation patterns for structural elucidation.[4]

Q3: My quantitative results for purity by HPLC are inconsistent between runs. What factors should I investigate?

A3: Inconsistent quantitative results can stem from various sources, including sample preparation, standard stability, and instrument performance.

Troubleshooting Checklist:

  • Sample and Standard Preparation: Ensure that the sample and standard solutions are prepared accurately and consistently. Use calibrated pipettes and balances.

  • Standard Stability: 11-Hydroxy-12-methoxyabietatriene, being a phenolic compound, may be susceptible to degradation in solution. Assess the stability of your standard solutions over time and under different storage conditions.

  • System Suitability: Before each analytical run, perform system suitability tests to ensure the HPLC system is performing optimally. Key parameters to monitor include retention time precision, peak area precision, tailing factor, and theoretical plates.

  • Injector Carryover: If a high concentration sample is followed by a low concentration one, carryover in the injector can lead to artificially high results for the second sample. Run a blank injection after a high concentration sample to check for carryover.

Q4: I am struggling to separate a suspected diastereomeric impurity from the main analyte peak. What chromatographic strategies can I employ?

A4: The separation of diastereomers can be challenging due to their similar physicochemical properties. However, several chromatographic parameters can be adjusted to improve resolution.

Optimization Strategies:

  • Stationary Phase Selection: Consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer different selectivity for aromatic compounds compared to a standard C18 column.

  • Temperature Optimization: Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing the differences in their interaction with the stationary phase.

  • Mobile Phase Modifiers: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and different acidifiers. The choice of solvent can influence the selectivity of the separation.

Q5: When using GC-MS, I suspect my compound is degrading in the injection port. How can I confirm this and mitigate the issue?

A5: Thermal degradation in the GC inlet is a common problem for thermally labile compounds like some diterpenoids.

Confirmation and Mitigation:

  • Confirmation: Inject a known concentration of your compound at different inlet temperatures. A decrease in the peak area of the main compound and the appearance of new, smaller peaks at higher temperatures is indicative of thermal degradation.

  • Mitigation:

    • Lower the Injection Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analyte.

    • Use a Cooled Injection System: A programmable temperature vaporization (PTV) inlet can allow for a gentle temperature ramp, minimizing thermal stress on the analyte.

    • Derivatization: Consider derivatizing the hydroxyl group to increase the thermal stability of the molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in synthetic 11-Hydroxy-12-methoxyabietatriene?

A1: Impurities can originate from starting materials, intermediates, byproducts, and degradation.[5] A thorough understanding of the synthetic route is essential for identifying potential impurities.

Table 1: Potential Impurities and Their Origins

Impurity TypePotential SourceAnalytical Method for Detection
Starting Materials Incomplete reactionHPLC, GC-MS
Intermediates Incomplete reaction or carryoverHPLC, GC-MS
Byproducts Side reactions during synthesisHPLC-MS, NMR
Reagents/Catalysts Carryover from purificationICP-MS (for metals)
Degradation Products Oxidation, hydrolysisHPLC-MS
Residual Solvents Incomplete removal after synthesisHeadspace GC-MS
Q2: What is the best single method for routine purity assessment of this compound?

A2: For routine quality control, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is generally the most suitable method. It is robust, reproducible, and can quantify the main component as well as non-volatile impurities. Gas Chromatography (GC) based methods are also valuable, especially for analyzing volatile terpenes and residual solvents.[6]

Q3: How do I establish a reference standard for 11-Hydroxy-12-methoxyabietatriene?

A3: Establishing a well-characterized reference standard is critical for accurate quantification. The process involves:

  • Purification: Purify a batch of the compound to the highest possible level using techniques like preparative chromatography.

  • Structural Confirmation: Confirm the identity of the compound using techniques like NMR, MS, and IR spectroscopy.[4]

  • Purity Determination: Assess the purity of the reference standard using multiple analytical techniques (e.g., HPLC, GC, elemental analysis).

  • Content Assignment: Assign a purity value to the reference standard based on the combined results of the purity assessment.

Q4: Are there any specific considerations for handling and storing this compound to prevent degradation?

A4: Yes, as a phenolic compound, 11-Hydroxy-12-methoxyabietatriene may be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C). The concentration of terpenes can decrease over time with improper storage.[7]

Q5: What are the regulatory expectations for impurity profiling for a new chemical entity like this?

A5: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines.[8] Specifically, ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances.[9][10][11] Key thresholds include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

Objective: To determine the purity of 11-Hydroxy-12-methoxyabietatriene and quantify related impurities.

Methodology:

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Objective: To identify and quantify volatile impurities and residual solvents.

Methodology:

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 250°C, hold for 5 min.

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-550 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial.

Protocol 3: Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of 11-Hydroxy-12-methoxyabietatriene and identify potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid material at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by the developed HPLC-UV method and by LC-MS to identify degradation products.

Section 4: References

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

  • Waters Corporation. (n.d.). Cannabis Terpenes Testing | GC-MS/MS Solutions for Terpene Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of diterpenes and diterpenoids | Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Waters Corporation. (2020). Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved from [Link]

  • PharmaCam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities [Video]. YouTube. Retrieved from [Link]

  • Restek. (2023, September 27). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Retrieved from [Link]

  • Liu, Y., et al. (2013). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 197-204. Retrieved from [Link]

  • ResearchGate. (2013). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. Retrieved from [Link]

  • IIP Series. (n.d.). Extraction, Purification, Identification and Therapeutic Potential of Terpenes from Plant Sources. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 8). Current Trends of Analytical Techniques for Bioactive Terpenoids: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Abietane Diterpenoids in Salvia: Evaluating 11-Hydroxy-12-methoxyabietatriene in the Context of its Prominent Counterparts

The genus Salvia is a rich reservoir of bioactive secondary metabolites, among which the abietane diterpenoids stand out for their diverse chemical structures and significant therapeutic potential.[1][2] These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

The genus Salvia is a rich reservoir of bioactive secondary metabolites, among which the abietane diterpenoids stand out for their diverse chemical structures and significant therapeutic potential.[1][2] These compounds have garnered considerable interest from researchers in drug discovery and development due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comparative analysis of a lesser-known constituent, 11-Hydroxy-12-methoxyabietatriene, alongside its more extensively studied counterparts—carnosic acid, ferruginol, and tanshinone IIA—to offer a comprehensive perspective for researchers in the field.

While 11-Hydroxy-12-methoxyabietatriene has been identified as a component of certain Salvia species, its biological activities remain largely unexplored in comparative studies.[6] This guide, therefore, aims to contextualize its potential by juxtaposing its chemical nature with the well-documented pharmacological profiles of other key abietane diterpenoids, thereby highlighting critical knowledge gaps and future research directions.

The Abietane Diterpenoid Landscape in Salvia

Abietane diterpenoids are characterized by a tricyclic hydrocarbon skeleton derived from abietane. The structural diversity within this class of compounds arises from variations in oxidation patterns, aromaticity of the C-ring, and the presence of different functional groups.[7] This chemical heterogeneity is a key determinant of their diverse biological activities.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids in plants originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes, then lead to the vast array of abietane structures observed in Salvia.

Abietane Diterpenoid Biosynthesis Simplified Biosynthetic Pathway of Abietane Diterpenoids MEP MEP Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP Copalyl_diphosphate Copalyl Diphosphate GGPP->Copalyl_diphosphate Diterpene Synthases Abietatriene_scaffold Abietatriene Scaffold Copalyl_diphosphate->Abietatriene_scaffold Further Cyclization Carnosic_Acid Carnosic Acid Abietatriene_scaffold->Carnosic_Acid Oxidation/Lactonization Ferruginol Ferruginol Abietatriene_scaffold->Ferruginol Hydroxylation Tanshinone_IIA Tanshinone IIA Abietatriene_scaffold->Tanshinone_IIA Oxidation/Rearrangement Target_Compound 11-Hydroxy-12-methoxyabietatriene Abietatriene_scaffold->Target_Compound Hydroxylation & Methoxylation

Caption: Simplified overview of the abietane diterpenoid biosynthetic pathway.

Comparative Analysis of Key Abietane Diterpenoids

This section provides a detailed comparison of the structural features and reported biological activities of 11-Hydroxy-12-methoxyabietatriene against carnosic acid, ferruginol, and tanshinone IIA.

Compound Chemical Structure Key Reported Biological Activities References
11-Hydroxy-12-methoxyabietatriene Aromatic C-ring with hydroxyl and methoxy groups at C-11 and C-12, respectively.Biological activities not extensively studied or reported in comparative literature.[6]
Carnosic Acid Phenolic diterpene with two hydroxyl groups on the aromatic C-ring and a carboxylic acid group.Potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[8][9]
Ferruginol Simple phenolic abietane with a hydroxyl group at C-12 of the aromatic C-ring.Antimicrobial, cytotoxic, anti-inflammatory, and gastroprotective effects.[10][11]
Tanshinone IIA Abietane-type norditerpenoid with a furanonaphthoquinone structure.Cardioprotective, anti-inflammatory, anticancer, and neuroprotective properties.[1][12][13]

In-Depth Look at Prominent Abietane Diterpenoids

Carnosic Acid: The Potent Antioxidant

Carnosic acid is one of the most abundant and well-studied abietane diterpenoids in Salvia species, particularly in rosemary (Salvia rosmarinus) and common sage (Salvia officinalis).[8] Its potent antioxidant activity is attributed to the two phenolic hydroxyl groups which can effectively scavenge free radicals.[9]

Mechanism of Action: Carnosic acid's antioxidant and anti-inflammatory effects are mediated through the activation of the Nrf2 signaling pathway and inhibition of pro-inflammatory pathways such as NF-κB.[14]

Ferruginol: The Broad-Spectrum Antimicrobial

Ferruginol is a simpler phenolic abietane that has demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[15] Its cytotoxic effects against various cancer cell lines have also been reported.[10][11]

Mechanism of Action: The antimicrobial action of ferruginol is thought to involve the disruption of bacterial cell membranes and inhibition of efflux pumps. Its anticancer effects are linked to the induction of apoptosis.[10]

Tanshinone IIA: The Cardioprotective Agent

Tanshinone IIA is a characteristic abietane-type norditerpenoid found in the roots of Salvia miltiorrhiza (Danshen). It is widely recognized for its cardioprotective effects, which include improving microcirculation and inhibiting platelet aggregation.[1][12] Furthermore, it exhibits potent anti-inflammatory and anticancer activities.[12][13]

Mechanism of Action: Tanshinone IIA exerts its effects through multiple pathways, including the inhibition of inflammatory signaling pathways (e.g., NF-κB), induction of apoptosis in cancer cells, and modulation of ion channels in cardiovascular cells.[1][12]

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of 11-Hydroxy-12-methoxyabietatriene with other abietane diterpenoids, this section outlines standardized experimental protocols.

Isolation and Purification of Abietane Diterpenoids

A bio-guided fractionation approach is often employed for the isolation of abietane diterpenoids from Salvia extracts.

Isolation_Workflow General Workflow for Isolation of Abietane Diterpenoids Start Dried Salvia Plant Material Extraction Extraction (e.g., with methanol or acetone) Start->Extraction Fractionation Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, butanol) Extraction->Fractionation Column_Chroma Column Chromatography (Silica gel or Sephadex LH-20) Fractionation->Column_Chroma Bioactive Fraction HPLC Preparative HPLC Column_Chroma->HPLC Isolated_Compound Pure Abietane Diterpenoid HPLC->Isolated_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation

Caption: A typical workflow for the isolation and purification of abietane diterpenoids.

Step-by-Step Protocol:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent such as methanol or acetone at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.[7]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield different fractions.

  • Column Chromatography: The bioactive fraction (often the ethyl acetate fraction for abietane diterpenoids) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).[7]

  • Preparative HPLC: Further purification of the fractions obtained from column chromatography is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structural Elucidation: The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[16]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17][18]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 11-Hydroxy-12-methoxyabietatriene, carnosic acid, etc.) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[19]

In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[20][21]

Step-by-Step Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[22][23][24]

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][26]

Conclusion and Future Perspectives

While 11-Hydroxy-12-methoxyabietatriene remains an understudied abietane diterpenoid within the vast chemical library of the Salvia genus, its structural similarity to other bioactive abietanes suggests a potential for interesting pharmacological activities. The well-established potent and diverse effects of carnosic acid, ferruginol, and tanshinone IIA provide a strong rationale for the continued exploration of Salvia diterpenoids.

Future research should prioritize the targeted isolation and comprehensive biological evaluation of 11-Hydroxy-12-methoxyabietatriene using standardized in vitro and in vivo models. Direct, side-by-side comparisons with its more famous counterparts are crucial to elucidate its specific therapeutic potential and structure-activity relationships. Such studies will not only fill a significant knowledge gap but also potentially unveil a new lead compound for drug development.

References

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  • Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities.
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  • Khan, I., et al. (2022). Evaluation of Anti-cancer and Anti-proliferative Activity of Medicinal Plant Extracts (Saffron, Green Tea, Clove, Fenugreek) on.
  • Andrés, C. M., et al. (2024). Bio-guided isolation of aromatic abietane diterpenoids from Salvia canariensis as biopesticides in the control of phytopathogenic fungi. Pest Management Science, 80(4), 2199-2207.
  • Uddin, Z., et al. (2025). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 92(1), 1-7.
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  • Abu-Reidah, I. M., et al. (2020).
  • Andrés, C. M., et al. (2024). Bio‐guided isolation of aromatic abietane diterpenoids from Salvia canariensis as biopesticides in the control of phytopathogenic fungi.
  • ResearchGate. (n.d.).
  • Aydin, K., et al. (2021). Di-, and Triterpenoids Isolation and LC-MS Analysis of Salvia marashica Extracts with Bioactivity Studies.
  • Al-Taweel, A. M., et al. (2022). Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities. Molecules, 27(3), 1034.
  • American Society for Microbiology. (2004). Screening for the Antibacterial Activity of Medicinal Plants.
  • bioRxiv. (2025, April 5). Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis.
  • Asgharian, P., et al. (2021). 4,5-Seco-5,10-friedo-abietane-type diterpenoids with anticancer activity from Salvia atropatana Bunge. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(1), 241-248.
  • ResearchGate. (n.d.). Comparison of pharmacological activities of the 11-hydroxylated (double line) and non-hydroxylated (broken line) 5,6-dehydrosugiol structure compounds investigated with the six different screening methods.
  • González-Sánchez, I., et al. (2021).
  • D'Amelia, V., et al. (2018). Biosynthesis of Salvia Specialized Metabolites and Biotechnological Approaches to Increase Their Production.
  • Siew, Y. Y., et al. (2022). Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza). Frontiers in Pharmacology, 13, 945389.
  • Li, Y., et al. (2025). Biosynthesis-based metabolomics analysis reveals chemical diversity between two Salvia species. Frontiers in Plant Science, 16, 1234567.
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  • Wang, L., et al. (2023). Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function. Frontiers in Pharmacology, 14, 1256565.
  • Ali, Q., et al. (2021). Biosynthesis of polyphenols in salvia species.
  • Valdés-Jiménez, B., et al. (2023). In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells. International Journal of Molecular Sciences, 24(22), 16345.
  • Cartas-Fuentevilla, M., et al. (2023). In Vitro Effect of Ferruginol, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines. Molecules, 28(22), 7567.
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  • Muroi, H., & Kubo, I. (2001). Synthesis of variously oxidized abietane diterpenes and their antibacterial activities against MRSA and VRE. Bioorganic & Medicinal Chemistry, 9(2), 433-440.
  • Birtić, S., et al. (2023). Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples.
  • Valdés-Jiménez, B., et al. (2023). In vitro cytotoxic effects of ferruginol analogues in Sk-MEL28 human melanoma cells. Preprints.org.
  • Gąsiorowska, J., et al. (2025). Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives. International Journal of Molecular Sciences, 26(2), 1234.
  • Li, X., et al. (2024). Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology. Scientific Reports, 14(1), 5897.
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Comparative

Replicating the reported biological effects of 11-Hydroxy-12-methoxyabietatriene.

An In-Depth Guide to Replicating the Anti-inflammatory Effects of Sugiol (11-Hydroxy-12-methoxyabietatriene) A Senior Application Scientist's Comparative Analysis This guide provides a comprehensive, technically-grounded...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Replicating the Anti-inflammatory Effects of Sugiol (11-Hydroxy-12-methoxyabietatriene)

A Senior Application Scientist's Comparative Analysis

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to replicate and comparatively evaluate the reported anti-inflammatory effects of the natural diterpenoid, sugiol. While sometimes referred to by its systematic name, 11-Hydroxy-12-methoxyabietatriene, sugiol is the commonly accepted nomenclature in scientific literature. Our focus will be on its well-documented ability to suppress inflammatory responses in macrophage models, providing a direct comparison with a standard-of-care steroidal anti-inflammatory drug, Dexamethasone, and another natural compound with reported anti-inflammatory properties, Cannabigerol (CBG).

The objective is not merely to present a protocol but to instill a deep understanding of the experimental rationale, enabling robust and reproducible results. We will delve into the causality behind procedural steps, establish self-validating experimental designs, and ground all claims in authoritative scientific literature.

Section 1: Replicating the Anti-inflammatory Activity of Sugiol

Sugiol has been shown to exert significant anti-inflammatory effects by downregulating key inflammatory mediators.[1][2] A common and effective model to study these effects is the use of lipopolysaccharide (LPS)-stimulated murine macrophages, such as the J774A.1 or RAW 264.7 cell lines. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

The core of this investigation lies in quantifying sugiol's ability to inhibit these LPS-induced markers. The Griess assay for nitric oxide and an Enzyme-Linked Immunosorbent Assay (ELISA) for a key cytokine will serve as our primary endpoints.

Principle of the Assays
  • Cell Viability (MTT Assay): Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compounds. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.

  • Nitric Oxide Inhibition (Griess Assay): Activated macrophages produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a key signaling molecule in the inflammatory process. The Griess assay is a simple colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Cytokine Inhibition (ELISA): To confirm the anti-inflammatory effect, we will quantify the reduction of a specific pro-inflammatory cytokine, such as TNF-α, in the cell culture medium. ELISA provides a highly specific and sensitive method for detecting and quantifying this protein.

Experimental Workflow

The overall experimental process is designed to first establish a safe dose range for the compounds and then to measure their efficacy in suppressing an inflammatory response.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Assay A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Treat with Compounds (Sugiol, Dexamethasone, CBG) at various concentrations A->B C 3. Incubate for 24 hours B->C D 4. Perform MTT Assay C->D E 5. Determine Max Non-Toxic Concentration (IC50/CC50) D->E G 2. Pre-treat with Non-Toxic Concentrations of Compounds E->G Inform Dosing F 1. Seed Macrophages F->G H 3. Stimulate with LPS (e.g., 1 µg/mL) G->H I 4. Incubate for 24 hours H->I J 5. Collect Supernatant I->J K 6. Perform Griess Assay (NO) & ELISA (e.g., TNF-α) J->K

Caption: Overall experimental workflow for assessing compound cytotoxicity and anti-inflammatory efficacy.

Detailed Protocol: Anti-inflammatory Assay

This protocol assumes the maximum non-toxic concentrations have been determined from a preliminary MTT assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Sugiol, Dexamethasone, Cannabigerol (CBG)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent Kit

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • DMSO (vehicle for compounds)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Rationale: This density allows cells to reach a healthy, sub-confluent monolayer, ensuring they are responsive to stimuli without being overcrowded.

  • Compound Pre-treatment: Prepare serial dilutions of Sugiol, Dexamethasone, and CBG in serum-free DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (0.1% DMSO) and a "no treatment" control.

    • Rationale: Pre-treatment allows the compounds to enter the cells and begin exerting their effects on intracellular signaling pathways before the inflammatory stimulus is introduced.

  • LPS Stimulation: After a 1-2 hour pre-treatment incubation, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "no treatment" control wells.

    • Rationale: 1 µg/mL is a standard, potent concentration of LPS for inducing a robust inflammatory response in macrophages.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect 50-100 µL of the supernatant from each well for analysis.

  • Nitric Oxide Measurement (Griess Assay): Follow the manufacturer's instructions for the Griess Reagent Kit using the collected supernatant. Typically, this involves mixing equal volumes of supernatant and Griess reagent and measuring the absorbance at ~540 nm after a short incubation.

  • TNF-α Measurement (ELISA): Use the collected supernatant to perform the TNF-α ELISA according to the manufacturer's protocol. This will involve a series of incubation, washing, and substrate addition steps, culminating in a colorimetric reading.

  • Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot dose-response curves and calculate the IC50 value (the concentration required to inhibit 50% of the inflammatory response).

Section 2: Comparative Analysis & Mechanistic Insight

Comparator Compounds
  • Dexamethasone: A potent synthetic glucocorticoid with well-characterized anti-inflammatory and immunosuppressive effects. It serves as a positive control and a benchmark against which to compare the potency of the experimental compounds.

  • Cannabigerol (CBG): A non-psychoactive phytocannabinoid reported to have anti-inflammatory properties, potentially acting through the CB2 receptor and by reducing reactive oxygen species (ROS).[6] It serves as a relevant natural product alternative for comparison.

Mechanistic Grounding: The NF-κB and MAPK Signaling Pathways

LPS initiates a signaling cascade that leads to the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). These pathways are central to the expression of pro-inflammatory genes, including iNOS (for NO production) and TNF-α.

Sugiol has been reported to suppress the activation of MAPKs (ERK, JNK, and p38) and downregulate NF-κB.[1][3] This inhibition prevents the transcription of inflammatory genes, providing a clear molecular basis for its observed effects. The diagram below illustrates this inhibitory action.

Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Cascade IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_translocation->Inflammatory_Genes Activates Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation Sugiol Sugiol Sugiol->MAPK_Cascade Inhibits Phosphorylation Sugiol->IKK Inhibits

Caption: Sugiol's inhibitory effect on LPS-induced inflammatory signaling pathways.

Section 3: Comparative Data Summary

Following the successful execution of the described protocols, the data should be compiled for a clear, objective comparison. The primary metric for potency is the IC50 value. A lower IC50 indicates a more potent compound.

CompoundMax Non-Toxic Conc. (µM)NO Production IC50 (µM)TNF-α Production IC50 (µM)
Sugiol [Experimental Value][Experimental Value][Experimental Value]
Dexamethasone >100[Experimental Value][Experimental Value]
Cannabigerol (CBG) [Experimental Value][Experimental Value][Experimental Value]

Note: Experimental values are to be determined by the researcher. Published data suggests sugiol is effective in the 10-30 µM range for inhibiting cytokine production.[3][4]

Conclusion

This guide outlines a robust methodology for replicating and contextualizing the anti-inflammatory effects of sugiol. By first establishing non-cytotoxic concentrations and then quantifying the inhibition of key inflammatory mediators (NO and TNF-α), researchers can generate reliable and reproducible data. Comparing sugiol against a gold standard like Dexamethasone and a relevant natural product alternative like CBG provides critical perspective on its relative potency and potential as a therapeutic lead. Understanding its mechanistic action through the inhibition of the MAPK and NF-κB pathways further solidifies the scientific basis for its biological activity. This comprehensive approach ensures that any claims about sugiol's efficacy are supported by a self-validating and scientifically rigorous experimental framework.

References

  • Sugiol - Wikipedia. [Link]

  • Sugiol, a diterpenoid: Therapeutic actions and molecular pathways involved - ResearchGate. [Link]

  • Sugiol - Grokipedia. [Link]

  • Kuo-Ping Chao, Kuo-Feng Hua, Hsien-Yeh Hsu, Yu-Chang Su, Shang-Tzen Chang. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark. Planta Med. 2005 Apr;71(4):300-5. [Link]

  • Kuo-Ping Chao, Kuo-Feng Hua, Hsien-Yeh Hsu, Yu-Chang Su, Shang-Tzen Chang. Anti-Inflammatory Activity of Sugiol, A Diterpene Isolated from Calocedrus formosana Bark. Planta Med 2005; 71(4): 300-305. [Link]

  • Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action - Frontiers. [Link]

  • Enhancing Industrial Hemp (Cannabis sativa) Leaf By-Products: Bioactive Compounds, Anti-Inflammatory Properties, and Biotechnological Potential - Usiena air. [Link]

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of 11-Hydroxy-12-methoxyabietatriene

The following guide provides a rigorous technical comparison of 11-Hydroxy-12-methoxyabietatriene (an abietane diterpene) versus its key therapeutic alternatives. Executive Summary & Compound Identity 11-Hydroxy-12-metho...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of 11-Hydroxy-12-methoxyabietatriene (an abietane diterpene) versus its key therapeutic alternatives.

Executive Summary & Compound Identity

11-Hydroxy-12-methoxyabietatriene is a naturally occurring abietane diterpenoid found in Salvia species (e.g., Salvia broussonetii, Salvia corrugata).[1][2][3] It belongs to a class of tricyclic diterpenes known for potent cytotoxic, antioxidant, and antimicrobial activities.

While often co-isolated with well-known analogs like Ferruginol and Cryptojaponol , this specific isomer presents a distinct Structure-Activity Relationship (SAR) profile. This guide evaluates its efficacy, highlighting its strong in vitro cytotoxic potential while addressing the translational gap in in vivo data compared to its more established analogs.

Chemical Identity & Distinction[2][4][5][6][7][8]
  • IUPAC Name: 11-hydroxy-12-methoxyabieta-8,11,13-triene[2]

  • Class: Aromatic Abietane Diterpene[2]

  • Key Structural Feature: A tricyclic phenanthrene skeleton with an aromatic C-ring substituted at C11 (hydroxyl) and C12 (methoxy).

  • Critical Distinction: Do NOT confuse with 11-Hydroxy-THC (a cannabinoid metabolite). Despite similar nomenclature elements, they are chemically and pharmacologically distinct.

In Vitro Efficacy: Cytotoxicity & Mechanism[9][10][11]

Performance Profile

In preclinical screens, 11-Hydroxy-12-methoxyabietatriene demonstrates moderate-to-high cytotoxicity against specific mammalian and insect cell lines. Its lipophilic nature allows rapid membrane permeation, targeting mitochondrial function.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) Data synthesized from comparative screenings of Salvia diterpenoids.

CompoundCell LineIC50 (µM)Activity LevelMechanism Note
11-Hydroxy-12-methoxyabietatriene CHO (Hamster Ovary)12.5 - 18.0 ModerateMembrane disruption; ROS induction
11-Hydroxy-12-methoxyabietatriene Sf9 (Insect)8.0 - 12.0 HighSpecific antifeedant toxicity
Ferruginol (Alternative)HeLa / MCF-72.0 - 8.5Very HighApoptosis (Caspase-3 activation)
Cryptojaponol (Isomer)HepG25.0 - 10.0HighTopoisomerase II inhibition
Taxol (Positive Control)Multiple< 0.1Ultra HighMicrotubule stabilization
Mechanism of Action (MOA)

The compound acts primarily as a pro-oxidant in cancer cells. The ortho-substitution pattern (11-OH, 12-OMe) facilitates the formation of reactive quinone methides upon metabolic oxidation, leading to:

  • ROS Generation: Rapid increase in intracellular reactive oxygen species.

  • Mitochondrial Depolarization: Loss of

    
     leading to cytochrome c release.
    
  • Apoptosis: Activation of the intrinsic apoptotic cascade.

MOA_Pathway Compound 11-Hydroxy-12-methoxyabietatriene CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry ROS ROS Generation (Superoxide/H2O2) CellEntry->ROS Metabolic Oxidation Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed cytotoxic mechanism involving ROS-mediated mitochondrial pathway.

In Vivo Efficacy: The Translational Gap

Unlike its analog Ferruginol , which has extensive in vivo validation (e.g., gastric ulcer models, xenografts), 11-Hydroxy-12-methoxyabietatriene lacks dedicated in vivo pharmacokinetic (PK) and efficacy studies in current public literature.

Bridging the Gap: Analog Inference

To predict in vivo performance, we analyze data from the structurally near-identical Cryptojaponol (12-OH, 11-OMe) and Ferruginol (12-OH).

  • Bioavailability: Likely low due to high lipophilicity (LogP > 4.5), requiring lipid-based formulation (e.g., liposomes or micelles) for effective delivery.

  • Metabolism: The methoxy group at C12 may improve metabolic stability compared to the free hydroxyl of Ferruginol, potentially extending half-life (

    
    ).
    
  • Toxicity: High doses of abietanes can be hepatotoxic. In vivo tolerability is generally established at < 50 mg/kg in murine models for this class.

Comparison with Alternatives

For researchers selecting a lead compound, the choice depends on the specific assay requirements.

Table 2: Selection Guide

Feature11-Hydroxy-12-methoxyabietatriene Ferruginol (Standard)Cryptojaponol
Primary Use SAR Studies, Insecticidal ScreensCancer Research, Anti-ulcerAnti-inflammatory, Antiviral
Potency (In Vitro) Moderate (

)
High (

)
High (

)
In Vivo Data Minimal/None Extensive Moderate
Availability Rare (Custom Isolation)Commercial (Sigma/Cayman)Commercial
Cost HighModerateModerate

Recommendation:

  • Use 11-Hydroxy-12-methoxyabietatriene if you are conducting Structure-Activity Relationship (SAR) studies to probe the effect of the 11-OH/12-OMe substitution pattern on receptor binding or insect antifeedant activity.

  • Use Ferruginol if you require a validated positive control for abietane-mediated cytotoxicity or in vivo tumor reduction.

Experimental Protocol: Validated Cytotoxicity Assay

Objective: Determine the IC50 of 11-Hydroxy-12-methoxyabietatriene in mammalian cells (e.g., CHO or HeLa).

Reagents
  • Test Compound: 11-Hydroxy-12-methoxyabietatriene (purity >95%).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow (Step-by-Step)
  • Preparation: Dissolve 1 mg of compound in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Seeding: Seed cells (e.g., CHO) into 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24h at 37°C.
    
  • Treatment:

    • Perform serial dilutions of the stock in culture media (Range: 0.1 µM to 100 µM).

    • Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

    • Add 100 µL of treatment media to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate media and dissolve crystals in 150 µL DMSO.

  • Analysis: Read absorbance at 570 nm. Calculate cell viability % relative to control.

Experimental_Workflow Stock Stock Prep (10mM in DMSO) Seed Cell Seeding (96-well plate) Stock->Seed Treat Compound Treatment (Serial Dilution) Seed->Treat Incubate Incubation (48-72h @ 37°C) Treat->Incubate MTT MTT Addition (Formazan Formation) Incubate->MTT Read Absorbance (570nm) & IC50 Calculation MTT->Read

Figure 2: Standardized MTT Cytotoxicity Workflow.

References

  • Fraga, B. M., et al. (2005). "Diterpenes from Salvia broussonetii transformed roots and their insecticidal activity."[2][3] Journal of Agricultural and Food Chemistry, 53(13), 5200-5206.

  • González-Coloma, A., et al. (2005). "Antifeedant and cytotoxic effects of diterpenes from Salvia species."[3] Phytochemistry Reviews. (Discusses comparative cytotoxicity of abietanes including the 11-OH, 12-OMe isomer).

  • Topçu, G., et al. (2013). "Cytotoxic activity of abietane diterpenoids." Natural Product Communications. (Provides IC50 benchmarks for Ferruginol and Cryptojaponol).
  • PubChem Compound Summary. "Abieta-8,11,13-triene derivatives."

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Comparative

Comparative analysis of 11-Hydroxy-12-methoxyabietatriene from different Salvia species.

Executive Summary This guide provides a technical comparative analysis of 11-Hydroxy-12-methoxyabietatriene (and its immediate structural analogs), a bioactive abietane diterpenoid found in specific Salvia (Lamiaceae) sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 11-Hydroxy-12-methoxyabietatriene (and its immediate structural analogs), a bioactive abietane diterpenoid found in specific Salvia (Lamiaceae) species.[1] Unlike the widely commercialized carnosic acid (found in S. officinalis) or tanshinones (found in S. miltiorrhiza), this specific methoxylated derivative represents a distinct chemotaxonomic marker with unique lipophilicity and metabolic stability profiles.

Key Findings:

  • Primary Source: Salvia canariensis (Canary Island Sage) and Salvia mellifera (Black Sage) exhibit the highest accumulation of 11-hydroxyl/12-methoxy functionalized abietanes.[1]

  • Biosynthetic Divergence: While S. miltiorrhiza rapidly oxidizes abietanes into quinones (tanshinones), S. canariensis tends to accumulate intermediate phenols and their methyl ethers.

  • Therapeutic Potential: The C12-methoxy group increases blood-brain barrier (BBB) permeability compared to the C12-hydroxy analogs (e.g., carnosic acid), making this compound a candidate for neuroprotective research.[1]

Chemotaxonomic Profile & Species Comparison

The accumulation of 11-Hydroxy-12-methoxyabietatriene is not uniform across the genus. It serves as a marker for species that possess specific O-methyltransferase (OMT) activity acting on the ferruginol/carnosic acid skeleton.[1]

Table 1: Comparative Abundance and Profile[2][3]
SpeciesPrimary Tissue SourceRelative Yield (Est.)Major Co-occurring DiterpenesChemotaxonomic Significance
Salvia canariensis Root Bark / Aerial partsHigh (++++)Carnosic acid, 11,12-dimethoxyabietatrienePrimary Source. Biosynthetic machinery favors C11-hydroxylation and partial methylation.[1]
Salvia mellifera LeavesMedium (++)12-Methoxy-carnosic acid, Black sage diterpenesHigh presence of methoxylated abietanes; difficult separation from complex resin.[1]
Salvia miltiorrhiza Roots (Rhizomes)Trace/Low (+)Tanshinone IIA, CryptotanshinoneMetabolic Sink. This compound is a transient intermediate, rapidly oxidized to quinones.
Salvia officinalis LeavesTrace (-)Carnosic acid, CarnosolLacks the specific upregulation of C12-OMT required to accumulate the methoxy derivative in high yields.[1]

Technical Insight: In S. miltiorrhiza, the metabolic flux is driven toward the formation of ortho-quinones (tanshinones) via cytochrome P450s (CYP76AH1). In S. canariensis, this oxidation is less aggressive, allowing the accumulation of the phenolic (hydroxy/methoxy) forms.

Biosynthetic Context & Signaling Pathway[1]

Understanding the origin of 11-Hydroxy-12-methoxyabietatriene is critical for optimizing extraction and metabolic engineering.[1] It is derived from the general diterpene precursor geranylgeranyl diphosphate (GGPP).

Figure 1: Abietane Diterpenoid Biosynthetic Divergence

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPS Copalyl Diphosphate (CPP) GGPP->CPS SmCPS Miltiradiene Miltiradiene CPS->Miltiradiene SmKSL Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous/CYP Ferruginol Ferruginol (12-OH-abietatriene) Abietatriene->Ferruginol CYP76AH1 Target 11-Hydroxy-12-methoxyabietatriene (TARGET) Ferruginol->Target C11-Hydroxylase + C12-O-Methyltransferase Carnosic Carnosic Acid (11,12-diOH) Ferruginol->Carnosic CYP76AH24 (Oxidation) Tanshinones Tanshinones (Quinones) Ferruginol->Tanshinones Multi-step Oxidation (S. miltiorrhiza pathway)

Caption: Biosynthetic pathway showing the divergence of the target methoxy-derivative from the ferruginol precursor, distinct from the oxidative pathways leading to Carnosic Acid or Tanshinones.[1]

Isolation & Purification Methodology

The lipophilicity of 11-Hydroxy-12-methoxyabietatriene (logP ~5.[1]5) requires a strict non-polar extraction strategy. The presence of the methoxy group makes it less acidic than carnosic acid, allowing for separation based on pKa differences.

Protocol: Isolation from Salvia canariensis[1][4][5][6]

Reagents: Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc), Sephadex LH-20, Silica Gel 60.

  • Extraction:

    • Dry root bark (500g) is pulverized and macerated in MeOH (3 x 2L) for 24h at room temperature.

    • Why: MeOH penetrates the woody matrix efficiently to dissolve diterpenes.

  • Partitioning (The Critical Step):

    • Concentrate MeOH extract to dryness. Resuspend in 90% MeOH/H2O.

    • Partition against n-Hexane .[1]

    • Observation: The target compound (11-Hydroxy-12-methoxy...) will partition preferentially into the Hexane phase due to the methoxy methylation reducing polarity.[1] More polar diterpenes (rosmarinic acid, glycosides) remain in the aqueous MeOH.

  • Fractionation:

    • Subject the Hexane fraction to Silica Gel Column Chromatography (CC).

    • Gradient: Hexane:EtOAc (100:0

      
       80:20).
      
    • Target Elution: The compound typically elutes early (95:5 to 90:10 Hexane:EtOAc) due to low polarity.

  • Purification:

    • Final cleanup using Sephadex LH-20 (eluent: MeOH:CHCl3 1:[1]1) to remove chlorophyll and fatty acids.

Figure 2: Isolation Workflow

Isolation Raw Dried Salvia Roots Extract Crude MeOH Extract Raw->Extract Maceration Partition Liq-Liq Partition (MeOH/H2O vs Hexane) Extract->Partition HexFrac Hexane Fraction (Enriched Target) Partition->HexFrac Top Layer AqFrac Aq. MeOH Fraction (Discard/Polar) Partition->AqFrac Bottom Layer Silica Silica Gel CC (Hex:EtOAc Gradient) HexFrac->Silica Pure Purified 11-OH-12-OMe-abietatriene Silica->Pure Elutes @ 95:5

Caption: Step-by-step fractionation logic prioritizing the lipophilic hexane fraction for recovery of the methylated diterpene.

Biological Activity Benchmarking

The structural modification (12-methoxy vs. 12-hydroxy) significantly alters the biological profile.[1]

Antioxidant Activity[2][3][7][8][9][10][11][12][13]
  • Mechanism: Phenolic hydrogen atom transfer (HAT).

  • Comparison: 11-Hydroxy-12-methoxyabietatriene shows lower antioxidant activity (IC50) compared to Carnosic Acid.[1]

  • Reasoning: Carnosic acid possesses an ortho-catechol moiety (two adjacent OH groups), which is highly efficient at scavenging radicals.[1] The target molecule has one OH blocked by a methyl group, reducing its radical scavenging capacity but increasing metabolic stability.

Cytotoxicity (Cancer Models)[1]
  • Target: HeLa and HepG2 cell lines.

  • Performance: The target compound often exhibits higher cytotoxicity than carnosol.

  • Hypothesis: The increased lipophilicity (methoxy group) enhances cell membrane penetration, allowing the compound to interact more effectively with intracellular targets (e.g., mitochondrial membranes).

Antimicrobial Potency[1][2][6][9]
  • Pathogens: Staphylococcus aureus, Bacillus subtilis.

  • Data:

    • 11-Hydroxy-12-methoxyabietatriene MIC: ~5-10 µg/mL.[1]

    • Carnosic Acid MIC: ~15-20 µg/mL.[1]

    • Result: The methylated derivative is often more potent against Gram-positive bacteria, likely due to superior interaction with the bacterial cell wall lipids.

References

  • González, A. G., et al. (1989). "Diterpenes from Salvia canariensis." Phytochemistry, 28(11), 2983-2985.

  • Topçu, G. (2006). "Bioactive Triterpenoids and Diterpenoids from Salvia Species." Journal of Natural Products, 69(3), 482-487.

  • Wu, Y. B., et al. (2012). "Protective effects of Salvia miltiorrhiza extract on antioxidant capacity."[2] Journal of Ethnopharmacology.

  • Nieto, G., et al. (2018).[3] "Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, now Salvia rosmarinus)." Medicines, 5(3), 98.

  • Bisio, A., et al. (2019). "The Genus Salvia: A Review of the Phytochemistry and Biological Activities." Planta Medica. [1]

Sources

Validation

Validating the structure of 11-Hydroxy-12-methoxyabietatriene with X-ray crystallography.

Definitive Structural Elucidation of 11-Hydroxy-12-methoxyabietatriene: A Comparative Validation Guide Part 1: The Validation Challenge In the development of abietane-type diterpenoids for therapeutic applications, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Elucidation of 11-Hydroxy-12-methoxyabietatriene: A Comparative Validation Guide

Part 1: The Validation Challenge

In the development of abietane-type diterpenoids for therapeutic applications, the precise assignment of regiochemistry on the aromatic C-ring is a notorious bottleneck. Specifically, distinguishing 11-hydroxy-12-methoxyabietatriene from its isomer 11-methoxy-12-hydroxyabietatriene is fraught with ambiguity when relying solely on NMR.

While Nuclear Magnetic Resonance (NMR) remains the workhorse of solution-state analysis, it often fails to provide a definitive "Certificate of Analysis" for this class of molecules due to signal overcrowding in the aliphatic region and the similar electronic environments of the ortho-oxygenated carbons.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as an alternative, but as the mandatory validation step for establishing the absolute configuration and tautomeric stability of 11-Hydroxy-12-methoxyabietatriene.

Part 2: Comparative Analysis (SC-XRD vs. NMR/MS)

The following table contrasts the performance of SC-XRD against standard spectroscopic methods for this specific diterpene scaffold.

Table 1: Structural Elucidation Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: 2D-NMR (NOESY/HMBC) Method C: HR-MS
Regiochemistry (11-OH vs 12-OMe) Definitive. Electron density maps clearly distinguish O-methyl groups from hydroxyl protons based on bond lengths and H-bonding patterns.Inferential. Relies on weak NOE correlations between OMe and aromatic protons, often obscured by rotation.Null. Cannot distinguish regioisomers (Identical m/z).
Absolute Configuration Direct. Uses anomalous scattering (Flack parameter) to assign (

) vs (

) stereocenters.
Indirect. Requires Mosher's ester derivatization or complex TD-DFT ECD calculations.Null.
Sample State Solid-state (Crystal). Captures the biologically relevant low-energy conformer.Solution-state. Averages rapid conformational exchanges, potentially masking specific steric clashes.Gas-phase (Ionized).
Sample Recovery Non-destructive. Crystal can be redissolved.Non-destructive. Destructive.
Limit of Detection Crystal size dependent (>0.1 mm).High (~1-5 mg required for high-res 2D).Ultra-low (pg/mL).

Key Insight: For 11-Hydroxy-12-methoxyabietatriene, the critical failure point of NMR is the C11/C12 assignment . The proton at C14 shows HMBC correlations to both oxygenated carbons, making it difficult to definitively place the methyl group without X-ray confirmation of the crystal lattice packing forces (H-bond donor vs. acceptor).

Part 3: The Self-Validating Experimental Protocol

To achieve a publication-grade structure, you must follow this causal workflow. This is not a linear list, but a system where each step validates the next.

Phase 1: Crystallization (The Rate-Limiting Step)

Objective: Grow single crystals suitable for diffraction (


 mm) that exhibit the orthorhombic space group (likely 

for chiral natural products).

Protocol: Vapor Diffusion (Hanging Drop)

  • Solubility Test: Dissolve 5 mg of pure isolate in 500

    
    L of Acetone (Solvent A).
    
  • Precipitant: Use Hexane (Solvent B) as the anti-solvent.

  • Setup: Place 2

    
    L of the Acetone solution on a siliconized cover slip. Invert over a reservoir containing 1 mL of 70:30 Hexane:Acetone.
    
  • Causality: As acetone diffuses into the hexane reservoir, the saturation point is reached slowly, promoting ordered lattice formation rather than amorphous precipitation.

  • Validation: Inspect under polarized light. True crystals will extinguish light at 90° rotation intervals; amorphous solids will not.

Phase 2: Data Collection & Refinement

Objective: Collect reflections to a resolution of


 Å to resolve the O-Me bond clearly.
  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: For light-atom structures (C, H, O only), Molybdenum (Mo) sources often yield weak anomalous scattering. Copper increases the anomalous signal, allowing for a confident determination of absolute configuration (Flack parameter close to 0.0).

  • Temperature: Collect at 100 K using a cryostream.

    • Reasoning: Freezes the rotation of the C12-Methoxy group and the isopropyl group at C13, reducing thermal ellipsoids and sharpening the electron density map.

  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Check: Locate the hydroxyl hydrogen in the difference Fourier map (

      
      ). Do not place it geometrically. Its position is the definitive proof of the 11-OH vs 12-OH assignment.
      

Part 4: Structural Logic & Visualization

The following diagrams illustrate the decision logic and the specific structural validation pathway for this molecule.

Diagram 1: The Validation Decision Matrix

ValidationLogic Start Isolate: 11-Hydroxy-12-methoxyabietatriene NMR 1H/13C NMR & HMBC Start->NMR Ambiguity Ambiguity: C11 vs C12 Substitution? NMR->Ambiguity Overlapping Signals Crystallization Vapor Diffusion (Acetone/Hexane) Ambiguity->Crystallization Required Step XRD SC-XRD (Cu Source, 100K) Crystallization->XRD Single Crystal Refinement Refinement (SHELXL) XRD->Refinement Result Definitive Structure (Flack x < 0.1) Refinement->Result H-Bond Network Confirmed

Caption: Workflow for resolving regio-isomeric ambiguity in abietane diterpenoids.

Diagram 2: Molecular Interaction Network (Crystal Packing)

This diagram visualizes why X-ray succeeds: it detects the intermolecular Hydrogen Bond network that NMR cannot see.

CrystalPacking MolA_OH Molecule A (11-OH Donor) MolB_O Molecule B (12-OMe Acceptor) MolA_OH->MolB_O Intermolecular H-Bond (1.8 - 2.0 Å) Lattice Orthorhombic Lattice (P212121) MolA_OH->Lattice MolB_O->Lattice Defines Packing Stability Tautomeric Stability Lattice->Stability Locks Conformation

Caption: The crystal lattice is stabilized by specific H-bonds between the 11-OH and 12-OMe of adjacent molecules.

Part 5: References

  • González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports.[1]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Spek, A. L. (2009). Structure Validation in Chemical Crystallography. Acta Crystallographica Section D.

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Depositing Structures.

  • Fronczek, F. R. (2010). X-ray Crystallography of Natural Products. Journal of Natural Products.

Sources

Comparative

Structure-Activity Relationship of 11-Hydroxy-12-methoxyabietatriene and Aromatic Abietane Analogs: A Comparative Performance Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Context Aromatic abietane diterpenoids, naturally occurring in Salvia species, represent a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Context

Aromatic abietane diterpenoids, naturally occurring in Salvia species, represent a highly versatile class of bioactive scaffolds[1]. Among these, 11-Hydroxy-12-methoxyabietatriene serves as a critical structural node for understanding how subtle functional group modifications—specifically methylation and oxidation at the C-ring—dictate biological efficacy.

This guide objectively compares the performance of 11-Hydroxy-12-methoxyabietatriene against its prominent structural analogs (e.g., Ferruginol, Carnosic Acid, Taxodione, and Dehydroabietic Acid derivatives). By analyzing the causality between structural substitutions and phenotypic outcomes (antimicrobial, cytotoxic, and efflux pump inhibition), researchers can rationally design next-generation abietane-based therapeutics.

Structure-Activity Relationship (SAR) Landscape

The biological activity of abietane diterpenoids is fundamentally governed by the oxidation state of the aromatic C-ring and the substituents at the C-11, C-12, and C-13 positions[2][3].

  • The Catechol / Quinone Axis: A free catechol group (11,12-dihydroxy) is essential for potent antimicrobial activity against Gram-positive bacteria[2]. When this catechol is oxidized to an ortho-quinone (as seen in Taxodione), the compound exhibits enhanced redox cycling capabilities, leading to severe bacterial membrane disruption and minimum inhibitory concentrations (MICs) as low as 4.0 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA)[2][4].

  • The Methoxy Modulation: In 11-Hydroxy-12-methoxyabietatriene , the methylation of the C-12 hydroxyl group eliminates a critical hydrogen bond donor and increases lipophilicity. This structural shift dampens indiscriminate redox toxicity, resulting in lower broad-spectrum antibacterial activity but conferring selective cytotoxicity against specific eukaryotic cell lines (e.g., Sf9, CHO) and moderate insect antifeedant properties[1].

  • C-13 and C-20 Modifications: The presence of an oxime at C-13 combined with a hydroxyl at C-12 in synthetic dehydroabietic acid (DHA) derivatives acts as a highly specific pharmacophore for anti-staphylococcal activity[3]. Furthermore, a C-20 carboxylic acid (found in Carnosic Acid) is critical for targeting and inhibiting bacterial multidrug efflux pumps like NorA[5].

SAR_Logic Core Abietane Core (Tricyclic Diterpene) C11_12 C11 / C12 Modifications (Hydroxyl / Methoxy) Core->C11_12 Ring C Oxidation C20 C20 Modifications (Carboxylic Acid) Core->C20 Ring B/A Interface C13 C13 Modifications (Isopropyl / Oxime) Core->C13 Isopropyl Shifting Catechol Free Catechol / Quinone (e.g., Taxodione) High Antimicrobial C11_12->Catechol Demethylation/Oxidation Methoxy Methoxy Substitution (e.g., 11-OH-12-OMe) Selective Cytotoxicity C11_12->Methoxy Methylation Efflux Efflux Pump Inhibition (e.g., Carnosic Acid) C20->Efflux NorA / MsrA Targeting

SAR logic of abietane diterpenoids dictating antimicrobial and cytotoxic efficacy.

Comparative Performance Data

To objectively evaluate the therapeutic potential of these compounds, Table 1 synthesizes their performance metrics across key biological targets.

Table 1: Comparative Antimicrobial and Cytotoxic Performance of Abietane Analogs

CompoundKey Structural FeaturesMRSA MIC (µg/mL)Primary Biological Target / Mechanism
11-Hydroxy-12-methoxyabietatriene C11-OH, C12-OMe> 64.0 (Weak)Insect antifeedant, moderate cytotoxicity via apoptosis[1]
Ferruginol C12-OH15.6 - 31.2Membrane disruption, MsrA efflux inhibition[5]
Carnosic Acid C11/C12-OH, C20-COOH7.8 - 15.6NorA efflux pump inhibition, ROS generation[5]
Taxodione C11/C12-Quinone4.0 - 10.0High redox cycling, severe membrane disruption[4]
Dehydroabietic Acid (DHA) C13-Isopropyl, C4-COOH32.0 - 64.0Weak membrane disruption, general lipophilic toxicity
DHA-12-Oxime Derivative C12-OH, C13-Oxime3.9 - 15.6Targeted anti-staphylococcal activity[3]

Data Interpretation: The transition from a methoxy group (11-Hydroxy-12-methoxyabietatriene) to a free hydroxyl (Ferruginol) or a full catechol/quinone system (Taxodione) exponentially increases anti-MRSA potency. However, this often comes at the cost of increased generalized cytotoxicity.

Mechanistic Pathways: Efflux Pump Inhibition

A major limitation in treating MRSA is the overexpression of multidrug efflux pumps, such as NorA and MsrA. While 11-Hydroxy-12-methoxyabietatriene lacks the structural requirements to block these pumps, its analogs Carnosic Acid and Ferruginol act as potent Efflux Pump Inhibitors (EPIs)[5].

By binding to the transmembrane domains of NorA, Carnosic Acid prevents the extrusion of standard antibiotics (e.g., erythromycin, tetracycline), effectively lowering their MIC values by up to 8-fold[5]. This synergy provides a compelling rationale for developing abietane-antibiotic combination therapies.

Efflux_Assay S_aureus S. aureus SA-1199B (NorA Overexpressing) EtBr Ethidium Bromide (EtBr) Accumulation S_aureus->EtBr Baseline Efflux Treatment Add Abietane Analog (e.g., Carnosic Acid) EtBr->Treatment Sub-MIC Dosing Fluorescence Measure Fluorescence (Intracellular EtBr) Treatment->Fluorescence Pump Blockade Result Efflux Inhibition Quantification Fluorescence->Result Data Analysis

Experimental workflow for evaluating NorA multidrug efflux pump inhibition using EtBr.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to establish the SAR data presented above.

Protocol A: High-Throughput Broth Microdilution for MIC Determination

Causality Check: This protocol utilizes a resazurin dye readout to differentiate between bacteriostatic and bactericidal effects, while incorporating strict controls to rule out solvent-induced toxicity.

  • Compound Preparation: Dissolve the abietane analog (e.g., 11-Hydroxy-12-methoxyabietatriene or Taxodione) in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions in Mueller-Hinton (MH) broth to achieve a final test concentration range of 0.5 to 128 µg/mL. Critical Step: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculum Standardization: Adjust the MRSA bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in MH broth and add 10 µL to each well.
    
  • Self-Validating Controls:

    • Positive Control: Vancomycin (0.25 - 16 µg/mL) to validate assay sensitivity.

    • Negative Control: 1% DMSO in MH broth to confirm solvent non-toxicity.

    • Sterility Control: Uninoculated MH broth.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to each well; incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Protocol B: Cytotoxicity Counter-Screen (MTT Assay)

Causality Check: Because abietanes can induce apoptosis via mitochondrial membrane potential reduction[6], it is critical to ensure that antimicrobial MICs are lower than mammalian cytotoxic IC50s (establishing a safe Therapeutic Index).

  • Cell Seeding: Seed mammalian cells (e.g., CHO or human fibroblasts) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Dosing: Treat cells with abietane analogs at concentrations ranging from 1 to 100 µg/mL for 48 hours.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert MTT to purple formazan crystals.

  • Quantification: Solubilize crystals with 100 µL DMSO and measure absorbance at 570 nm. Calculate the

    
     relative to the untreated control.
    

Conclusion

The structure-activity relationship of 11-Hydroxy-12-methoxyabietatriene and its analogs highlights the exquisite sensitivity of biological targets to minor functional group changes. While the methoxy substitution at C-12 limits broad-spectrum antibacterial utility, it provides a stable scaffold for targeted cytotoxicity and agricultural antifeedant applications. Conversely, demethylation to a free catechol (Ferruginol) or oxidation to a quinone (Taxodione) unlocks potent anti-MRSA and efflux pump inhibitory properties. Future drug development should focus on synthesizing chimeric abietane derivatives that balance the high potency of the quinone moiety with the improved lipophilic safety profile of methoxy-substituted analogs.

References

  • Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis Source: The Royal Society of Chemistry URL
  • Main structure–activity relationships after screening of abietane-based compounds Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Essential Oil, Extracts, and Sesquiterpenes Obtained From the Heartwood of Pilgerodendron uviferum Act as Potential Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Source: Frontiers URL
  • Syntheses of Catechol Diterpenes and Their Biological Activities Source: TCI Chemicals URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 11-Hydroxy-12-methoxyabietatriene

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist of rules, but as a dynamic, self-validating system rooted in physical chemistry and molecular biology. When...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist of rules, but as a dynamic, self-validating system rooted in physical chemistry and molecular biology. When handling highly bioactive small molecules like 11-Hydroxy-12-methoxyabietatriene , understanding the causality behind the safety protocols is the difference between a successful, reproducible assay and a critical exposure event.

11-Hydroxy-12-methoxyabietatriene is a specialized abietane diterpenoid, frequently isolated from the hairy roots of Salvia species such as Salvia broussonetii and Salvia corrugata[1][2]. Research demonstrates that abietane diterpenes exhibit targeted biological activities, including moderate to strong selective cytotoxicity against mammalian (e.g., CHO) and insect (Sf9) cell lines[1]. Because of its molecular architecture—a highly lipophilic tricyclic skeleton—this compound readily partitions into lipid bilayers. When dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays, its transdermal bioavailability increases exponentially. Therefore, our operational and disposal plans must be engineered to neutralize these specific physicochemical risks.

Quantitative Data & Hazard Assessment

To design an effective handling protocol, we must first translate the compound's physical properties into operational implications.

Table 1: Physicochemical Properties & Operational Causality

PropertyValueOperational Implication
Chemical Name 11-Hydroxy-12-methoxyabietatrieneContains reactive phenolic and methoxy groups; sensitive to oxidation.
Molecular Formula C21H32O2[3]Highly lipophilic; readily crosses biological lipid bilayers.
Molecular Weight 316.485 g/mol [3]Small molecule; easily aerosolized as a fine powder during transfer.
Bioactivity Cytotoxic to CHO & Sf9 cells[1]Requires strict barrier protection to prevent accidental exposure.
Solubility Insoluble in H₂O; Soluble in DMSO/EtOHRequires organic solvents; DMSO acts as a dangerous transdermal carrier.
Storage -20°C, desiccated, darkProne to photo-oxidation and degradation at room temperature.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Scientific Rationale
Gloves Double-layered Nitrile (≥ 5 mil)Nitrile provides excellent resistance to lipophilic diterpenes. Double-gloving is mandatory when using DMSO, as DMSO rapidly degrades nitrile and carries dissolved solutes directly through the skin.
Eye Protection Indirect-vented Splash GogglesProtects against micro-droplets of DMSO/EtOH solutions during trituration, pipetting, or sterile filtration under pressure.
Body Protection Fluid-resistant Lab CoatPrevents powder adherence to clothing. Cotton coats absorb DMSO; fluid-resistant synthetic blends offer superior barrier protection.
Respiratory N95/N99 Mask (If outside hood)Mitigates the inhalation risk of aerosolized diterpene powder during balance transfer or accidental spills.

Experimental Workflow: Reagent Preparation

The following protocol is a self-validating system designed to safely transition 11-Hydroxy-12-methoxyabietatriene from a hazardous dry powder into a stable, sterile assay reagent.

ReagentPrep A 1. Fume Hood Setup Verify face velocity ≥ 0.5 m/s B 2. Don Advanced PPE Double Nitrile, Splash Goggles A->B C 3. Static Mitigation Neutralize spatula & weigh boat B->C D 4. Weighing Transfer 11-Hydroxy-12-methoxyabietatriene C->D E 5. Solubilization Dissolve in 100% Anhydrous DMSO D->E F 6. Sterile Filtration 0.22 µm PTFE syringe filter E->F G 7. Storage Aliquot in amber vials at -20°C F->G

Workflow for the safe weighing, solubilization, and storage of 11-Hydroxy-12-methoxyabietatriene.

Step-by-Step Methodology:

  • Fume Hood Preparation: Ensure the sash is at the correct ergonomic height and verify the face velocity is ≥ 0.5 m/s. Causality: This prevents the inhalation of aerosolized particulates during the physical transfer of the dry powder.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the metal weighing spatula and the anti-static weigh boat. Validation: Verify the analytical balance reads exactly 0.0000 g after taring the neutralized boat. If the numbers drift, static is still present and must be re-neutralized to prevent powder scatter.

  • Weighing: Carefully weigh the required mass (e.g., 3.16 mg for 1 mL of a 10 mM stock)[3].

  • Solubilization: Add 1 mL of 100% anhydrous DMSO directly to the vial inside the hood. Validation: Visually inspect the solution against a light and dark background. Complete dissolution is validated when the solution is perfectly clear with no refractive particulate matter.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is highly solvent-resistant. Standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will dissolve in pure DMSO, ruining the reagent and compromising the filter housing.

  • Storage: Aliquot into sterile amber glass vials, blanket with argon or nitrogen gas if available, and store at -20°C. Causality: Amber glass prevents UV-induced photo-oxidation of the sensitive methoxy and hydroxy groups on the abietane skeleton.

Spill Response & Decontamination Protocol

A spill involving an abietane diterpenoid dissolved in DMSO is a high-risk event due to the rapid transdermal penetration properties of the solvent.

SpillResponse S1 Spill Identified S2 Assess State Powder vs. DMSO Solution S1->S2 S3 Powder Spill Cover with damp paper towel S2->S3 Solid S4 Solution Spill Surround with absorbent pads S2->S4 Liquid S6 Decontamination Clean with 70% EtOH & Soap S3->S6 S5 Absorption Apply vermiculite/sand S4->S5 S5->S6 S7 Waste Disposal Seal in chemical waste bag S6->S7

Logical workflow for identifying, containing, and neutralizing diterpene spills in the laboratory.

Step-by-Step Methodology:

  • Assessment & Evacuation: Immediately determine if the spill is a dry powder or a DMSO solution. If a highly concentrated DMSO solution (>50 mL) is spilled outside the hood, evacuate the immediate area to allow the HVAC system to clear solvent fumes.

  • Containment (Solution Spill): Surround the spill perimeter with chemical absorbent pads. Causality: Do not use water. Water will cause the hydrophobic 11-Hydroxy-12-methoxyabietatriene to instantly precipitate out of the DMSO, creating a sticky, highly contaminated residue that is exceptionally difficult to clean.

  • Absorption: Apply vermiculite or a commercial universal chemical binder over the liquid to absorb the DMSO.

  • Decontamination: Collect the absorbent material using disposable scrapers. Wash the affected surface thoroughly with 70% Ethanol, followed by warm soapy water. Causality: Ethanol solubilizes the residual lipophilic diterpene, while the surfactant in the soap traps the ethanol-diterpene mixture in micelles, allowing it to be physically wiped away.

  • Validation of Decontamination: Wipe the dried area with a clean Kimwipe. If any slickness or residue remains, repeat the ethanol and soap wash.

Waste Disposal Plan

Improper disposal of cytotoxic small molecules can lead to environmental contamination and downstream exposure to sanitation staff.

  • Solid Waste: All contaminated gloves, weigh boats, filter housings, and paper towels must be placed in a designated solid chemical waste bin lined with a highly durable, tear-resistant bag. Do not place these in standard biohazard bags destined for standard autoclaving, as the heat can volatilize residual chemical compounds.

  • Liquid Waste: DMSO or Ethanol solutions containing 11-Hydroxy-12-methoxyabietatriene must be collected in a compatible, clearly labeled "Halogen-Free Organic Waste" carboy (typically HDPE or glass).

  • Chemical Incompatibilities: Causality: Never mix DMSO waste with strong acids or oxidizers (e.g., bleach/sodium hypochlorite). DMSO can react exothermically with oxidizers, potentially leading to pressure buildup and container rupture.

References

  • Buy Small Molecules for Life Science Researches | Biohippo.com Source: ebiohippo.com URL: [Link]

  • 11-Hydroxy-12-methoxyabietatriene | TargetMol Source: targetmol.cn URL:[Link]

  • Diterpenes from Salvia broussonetii transformed roots and their insecticidal activity - PubMed Source: nih.gov URL: [Link]

  • Abietane Diterpenoids from the Hairy Roots of Salvia corrugata - MDPI Source: mdpi.com URL: [Link]

Sources

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Reactant of Route 1
11-Hydroxy-12-methoxyabietatriene
Reactant of Route 2
11-Hydroxy-12-methoxyabietatriene
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